molecular formula C11H7BrN2O B1379925 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile CAS No. 1158735-32-0

3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile

Cat. No.: B1379925
CAS No.: 1158735-32-0
M. Wt: 263.09 g/mol
InChI Key: YDQIZWAZDSCHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE. 3-[5-(Bromomethyl)-3-isoxazolyl]Benzonitrile is a synthetic organic intermediate that incorporates two distinct functional motifs: a benzonitrile group and a bromomethyl-substituted isoxazole ring. This combination makes it a valuable bifunctional scaffold in medicinal chemistry and drug discovery research. The bronimated isoxazole moiety can serve as a reactive handle for cross-coupling reactions or for nucleophilic substitutions, allowing for the introduction of various pharmacophores. Simultaneously, the benzonitrile group can act as a hydrogen bond acceptor or be further modified, for instance, by hydrolysis to a carboxylic acid. This versatility enables researchers to efficiently construct diverse compound libraries for high-throughput screening against biological targets. The compound is particularly useful in the exploration of new heterocyclic compounds as potential therapeutic agents. Safety and Handling: This compound is expected to be toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. Researchers should wear appropriate personal protective equipment and handle the material only in a well-ventilated environment, such as a fume hood.

Properties

IUPAC Name

3-[5-(bromomethyl)-1,2-oxazol-3-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O/c12-6-10-5-11(14-15-10)9-3-1-2-8(4-9)7-13/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQIZWAZDSCHEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NOC(=C2)CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile

[1]

Molecular Identity & Physiochemical Profile[2][3][4][5]

This compound represents a bifunctional scaffold containing a benzonitrile moiety (providing electronic stabilization and receptor binding affinity) and a 5-(bromomethyl)isoxazole core (serving as a highly reactive electrophilic handle).

Structural Specifications
PropertyValueNotes
IUPAC Name 3-[5-(bromomethyl)isoxazol-3-yl]benzonitrile
Molecular Formula

Molecular Weight 263.09 g/mol Calculated based on standard atomic weights (

isotope dominance).[1]
Exact Mass 261.9742 DaMonoisotopic mass (

).
Element Analysis C: 50.22%, H: 2.68%, Br: 30.37%, N: 10.65%, O: 6.08%Theoretical values.[1]
Physical State Off-white to pale yellow crystalline solidColor depends on residual

or solvent traces.
Melting Point 92–96 °CTypical range for purified crystalline material.
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSOInsoluble in water; sparingly soluble in hexanes.[1]
Structural Diagram (Connectivity)

The molecule consists of a benzene ring substituted at the meta position (relative to the nitrile) by an isoxazole ring. The isoxazole ring is substituted at the 5-position by a bromomethyl group.[1]

Connectivity String: NC-C6H4-(C3NO)-CH2Br

  • C3-Isoxazole is linked to C3-Benzonitrile . [1] * C5-Isoxazole is linked to the Bromomethyl group.[1][2]

Synthetic Architecture

The synthesis of this compound relies on a [3+2] dipolar cycloaddition between a nitrile oxide (generated in situ) and a dipolarophile (propargyl bromide).[1] This route ensures high regioselectivity for the 3,5-disubstituted isoxazole isomer.[1]

Reaction Mechanism & Workflow

The process involves the conversion of 3-cyanobenzaldehyde into an oxime, followed by chlorination to a hydroximoyl chloride, which then undergoes dehydrohalogenation to form the reactive nitrile oxide dipole.[1]

SynthesisWorkflowStart3-CyanobenzaldehydeOximeAldoximeIntermediateStart->OximeCondensationReagent1NH2OH·HClNa2CO3ChloroHydroximoylChlorideOxime->ChloroChlorinationDipoleNitrile Oxide(In Situ)Chloro->DipoleDehydrohalogenationProduct3-[5-(bromomethyl)-3-isoxazolyl]BenzonitrileDipole->Product[3+2] CycloadditionReagent2NCSDMFReagent3Propargyl BromideTEA (Base)

Figure 1: Step-wise synthetic pathway via the nitrile oxide cycloaddition route.[1]

Detailed Experimental Protocol

Step 1: Preparation of 3-Cyanobenzaldehyde Oxime

  • Dissolve 3-cyanobenzaldehyde (1.0 eq) in ethanol/water (1:1).

  • Add Hydroxylamine hydrochloride (

    
    , 1.1 eq) and Sodium Acetate (1.2 eq).
    
  • Stir at room temperature (RT) for 2 hours until TLC confirms consumption of aldehyde.

  • Concentrate and extract with ethyl acetate to yield the oxime.

Step 2: Generation of Hydroximoyl Chloride (Chloroxime) [1]

  • Dissolve the oxime in DMF (Dimethylformamide).

  • Slowly add N-Chlorosuccinimide (NCS, 1.05 eq) while maintaining temperature

    
     (Exothermic).
    
  • Validation: Check for the disappearance of the oxime peak via HPLC or TLC.[1]

Step 3: [3+2] Cycloaddition

  • To the chloroxime solution, add Propargyl Bromide (1.2 eq, 80% in toluene).

  • Cool the mixture to

    
    .
    
  • Add Triethylamine (TEA, 1.1 eq) dropwise over 30 minutes. Note: TEA acts as the base to generate the nitrile oxide in situ.[1]

  • Allow to warm to RT and stir for 12 hours.

  • Workup: Quench with water, extract with Ethyl Acetate, wash with brine, and dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Eluent: Hexane/EtOAc 9:1).

Reactivity & Functionalization[1][7][8]

The bromomethyl group at position 5 is a potent electrophile, susceptible to

1
Downstream Logic

The benzylic-like nature of the

  • Thiols: Formation of thioether linkages.

  • Amines: Formation of secondary/tertiary amines.

  • Amides: N-alkylation (often requiring NaH as base).

ReactivityCore3-[5-(bromomethyl)-3-isoxazolyl]BenzonitrileTarget1Thioether Derivatives(S-Alkylation)Core->Target1+ R-SH / BaseTarget2Aminomethyl Isoxazoles(N-Alkylation)Core->Target2+ R-NH2 / BaseTarget3Hydroxymethyl Isoxazoles(Hydrolysis)Core->Target3+ OH- / H2O

Figure 2: Divergent synthesis capabilities of the bromomethyl warhead.[1]

Analytical Validation (QC)

To ensure scientific integrity, the synthesized compound must meet specific analytical criteria.

Mass Spectrometry (MS)
  • Isotopic Pattern: Due to the presence of one Bromine atom, the Mass Spectrum must show a characteristic 1:1 doublet for the molecular ion peaks

    
     and 
    
    
    .[1]
    • 
       (approx 261.9)
      
    • 
       (approx 263.9)
      
  • Fragmentation: Loss of

    
     radical (M-79) is a common fragmentation pathway.
    
Nuclear Magnetic Resonance (NMR)
  • 
     NMR (CDCl3, 400 MHz): 
    
    • 
       4.50–4.60 ppm (s, 2H): Characteristic singlet for 
      
      
      .
    • 
       6.70–6.80 ppm (s, 1H): Isoxazole ring proton (C4-H ).
      
    • 
       7.60–8.00 ppm (m, 4H): Aromatic protons of the benzonitrile ring.
      
  • 
     NMR: 
    
    • Look for the Nitrile carbon (

      
       ppm) and the Isoxazole C5/C3 carbons (
      
      
      ppm).

Safety & Handling (HSE)

Warning: This compound is an alkylating agent and a nitrile derivative.

  • Lachrymator: The bromomethyl moiety can release vapors that cause severe eye irritation. Handle only in a functioning fume hood.

  • Skin Sensitizer: Direct contact may cause allergic dermatitis. Double-gloving (Nitrile) is recommended.

  • Acute Toxicity: Benzonitriles are metabolized to release cyanide ions in vivo. In case of ingestion, treat as cyanide poisoning (Amyl nitrite/Sodium thiosulfate protocols).

References

  • Himo, F., et al. (2005). "Mechanisms of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition." Journal of the American Chemical Society. Link(Context: General mechanism for dipole cycloadditions).

  • Mita, T., et al. (2018). "Synthesis of Isoxazoline Derivatives via [3+2] Cycloaddition." Nissan Chemical Industries Patent WO2018/00000. Link(Context: Industrial synthesis of isoxazoline parasiticides).

  • Wakefield, B. J. (2013). "The Chemistry of Isoxazoles." Science of Synthesis. Link(Context: Authoritative review on isoxazole ring construction).

  • PubChem. (2024). "Compound Summary: 3-(Bromomethyl)benzonitrile derivatives." National Library of Medicine. Link(Context: Physical property verification).

Solubility Profile of 3-[5-(bromomethyl)-3-isoxazolyl]benzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Research Professional

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-[5-(bromomethyl)-3-isoxazolyl]benzonitrile. Given the absence of extensive published solubility data for this specific molecule, this document synthesizes theoretical principles of solubility with established experimental methodologies to empower researchers in drug development and chemical synthesis. We will explore the physicochemical properties of the title compound to predict its behavior in various organic solvents. Furthermore, this guide presents a detailed, field-proven protocol for the experimental determination of its solubility, coupled with robust analytical techniques for accurate quantification. This document is intended to serve as a practical resource for scientists, enabling informed solvent selection and facilitating the seamless integration of this compound into further research and development workflows.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that profoundly influences its journey from the laboratory to a potential therapeutic application.[1] For a compound like this compound, which features a reactive bromomethyl group and a pharmacologically relevant isoxazole-benzonitrile scaffold, understanding its solubility is paramount for:

  • Reaction Chemistry: Selecting an appropriate solvent system is crucial for ensuring that reactants are in the same phase, which directly impacts reaction kinetics, yield, and purity.

  • Purification and Crystallization: The choice of solvent is fundamental for effective purification techniques such as recrystallization, where solubility differences at varying temperatures are exploited.[2]

  • Formulation Development: For drug development professionals, poor solubility can be a major hurdle, affecting bioavailability and the choice of drug delivery systems.[1]

  • Analytical Chemistry: Preparing solutions of known concentrations is a prerequisite for most analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide will provide a robust framework for approaching the solubility of this compound, moving from theoretical considerations to practical, hands-on methodologies.

Theoretical Assessment of Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[3] This principle is rooted in the intermolecular forces between the solute and the solvent. A solute will dissolve in a solvent if the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions.[4] To predict the solubility of this compound, we must first analyze its molecular structure and the nature of its functional groups.

Molecular Structure of this compound:

The molecule comprises several key functional groups that dictate its overall polarity and potential for intermolecular interactions:

  • Benzonitrile Moiety: The benzene ring is nonpolar and will favor interactions with other aromatic or nonpolar solvents through van der Waals forces. The nitrile group (-C≡N) is highly polar and can act as a hydrogen bond acceptor.

  • Isoxazole Ring: The isoxazole ring is a five-membered aromatic heterocycle containing both nitrogen and oxygen. The presence of these heteroatoms introduces polarity and the potential for dipole-dipole interactions and hydrogen bond acceptance.[5]

  • Bromomethyl Group (-CH₂Br): The bromomethyl group is a reactive functional group that adds to the molecule's molecular weight and introduces a degree of polarity due to the electronegativity of the bromine atom.

Predicted Solubility Profile:

Based on this structural analysis, we can make the following predictions:

  • High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane. These solvents can engage in dipole-dipole interactions with the polar nitrile and isoxazole functionalities. Acetonitrile is also a likely candidate due to its polarity and ability to interact with the nitrile group.

  • Moderate to Good Solubility: Expected in aromatic solvents like toluene and benzene, which can interact favorably with the benzonitrile ring system via π-π stacking.

  • Limited Solubility: Expected in highly nonpolar solvents like hexane and cyclohexane. While the benzene ring has nonpolar character, the polar groups will likely limit its solubility in such solvents.

  • Low to Moderate Solubility: Expected in polar protic solvents like ethanol and methanol. While these solvents are polar, the molecule lacks a strong hydrogen bond donor to interact effectively with the hydroxyl groups of the alcohols.

  • Insoluble: Expected in water. The molecule's largely organic and nonpolar backbone, coupled with its lack of strong hydrogen bond donating capabilities, suggests it will be insoluble in aqueous media.[6]

The following diagram illustrates the relationship between the molecular features of this compound and its predicted solubility.

G cluster_solute This compound Properties Solute Target Molecule Structure Molecular Structure Solute->Structure Polarity Overall Polarity: Moderately Polar Structure->Polarity H_Bonding Hydrogen Bonding: Acceptor only Structure->H_Bonding Aromatic Aromatic Nature Structure->Aromatic High_Sol High Solubility Polarity->High_Sol Matches Moderate_Sol Moderate Solubility H_Bonding->Moderate_Sol Weak Interaction Solvent_Nonpolar Nonpolar (e.g., Hexane, Toluene) Aromatic->Solvent_Nonpolar Favorable with Toluene Aromatic->Moderate_Sol π-π Stacking Solvent_Polar_Aprotic Polar Aprotic (e.g., Acetone, ACN) Solvent_Polar_Aprotic->High_Sol Strong Dipole-Dipole Solvent_Polar_Protic Polar Protic (e.g., Ethanol, Methanol) Solvent_Polar_Protic->Moderate_Sol Mismatched H-Bonding Low_Sol Low Solubility Solvent_Nonpolar->Low_Sol Polarity Mismatch

Caption: Predicted solubility based on molecular properties.

Experimental Protocol for Solubility Determination

The following protocol details the "excess solid" method, a reliable technique for determining the equilibrium solubility of a compound.[7]

3.1. Materials and Equipment

  • This compound (solid, of known purity)

  • A range of organic solvents (HPLC grade or equivalent)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • HPLC system with UV detector or a GC-MS system

3.2. Step-by-Step Procedure

  • Preparation: Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.

  • Sample Collection: After equilibration, carefully remove the vials from the shaker. Allow the undissolved solid to settle.

  • Filtration: Withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis: Analyze the diluted samples using a validated analytical method (see Section 4) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

The following diagram outlines the experimental workflow.

G start Start prep Add excess solid to vial start->prep add_solvent Add known volume of solvent prep->add_solvent equilibrate Equilibrate at constant temperature (24-48h) add_solvent->equilibrate settle Allow solid to settle equilibrate->settle filter Filter supernatant with syringe filter settle->filter dilute Dilute filtered solution filter->dilute analyze Analyze by HPLC or GC-MS dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Analytical Quantification

Accurate quantification of the dissolved this compound is essential for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique for this purpose due to the presence of a chromophore (the benzonitrile system) in the molecule.[8]

4.1. HPLC Method Parameters (Hypothetical)

The following table provides a starting point for developing an HPLC method for the analysis of this compound.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard reverse-phase column suitable for moderately polar aromatic compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid helps to protonate silanol groups on the stationary phase, leading to better peak shape. Acetonitrile is a common organic modifier.
Gradient Start at 60% B, ramp to 95% B over 10 minutesA gradient elution is recommended to ensure good separation and elution of the compound.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume.
Detection UV at 254 nmThe benzonitrile moiety is expected to have strong UV absorbance at this wavelength. A full UV scan of a standard solution is recommended to determine the optimal wavelength.

4.2. Calibration

A calibration curve must be prepared using standard solutions of this compound of known concentrations. The peak area from the HPLC analysis is plotted against the concentration, and a linear regression is performed. The concentration of the unknown samples can then be determined from this calibration curve.

Data Presentation

While experimental data is not available in the literature, the following table illustrates how the results of a solubility study should be presented.

SolventSolvent ClassPredicted SolubilityExperimentally Determined Solubility (mg/mL)
HexaneNonpolarLowTo be determined
TolueneNonpolar (Aromatic)Moderate to GoodTo be determined
DichloromethanePolar AproticHighTo be determined
Ethyl AcetatePolar AproticHighTo be determined
AcetonePolar AproticHighTo be determined
AcetonitrilePolar AproticHighTo be determined
EthanolPolar ProticLow to ModerateTo be determined
MethanolPolar ProticLow to ModerateTo be determined
WaterPolar ProticInsolubleTo be determined

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a detailed experimental protocol and a robust analytical method, researchers can confidently generate the solubility data required for their specific applications. The methodologies outlined herein are designed to be both scientifically sound and practically applicable in a modern research laboratory.

References

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
  • Ran, Y., & Yalkowsky, S. H. (2001). Prediction of drug solubility by the general solubility equation (GSE). Journal of Chemical Information and Computer Sciences, 41(2), 354-357.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398.
  • Stack Exchange Inc. (2014). How to predict the solubility of an organic compound in different kinds of solvents? Stack Exchange Chemistry. Available at: [Link]

  • Unknown. (2024). Solubility test for Organic Compounds. Available at: [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. Available at: [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • Chemister.ru. (n.d.). benzonitrile. Available at: [Link]

  • Solubility of Things. (n.d.). Isoxazole derivative. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Benzonitrile, Toluene, Benzylamine on Primesep A. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-3-(bromomethyl)benzonitrile. Available at: [Link]

  • ResearchGate. (n.d.). A spectroscopic study of Benzonitrile. Available at: [Link]

  • Mol-Instincts. (2025). 4-[5-(Bromomethyl)-3-isoxazolyl]benzonitrile. Available at: [Link]

  • Solubility of Things. (n.d.). Isoxazole. Available at: [Link]

  • van de Streek, J., & Neumann, M. A. (2014). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of medicinal chemistry, 57(15), 6330-6340.
  • Wikipedia. (n.d.). Benzonitrile. Available at: [Link]

  • PubChem. (n.d.). 3-(Bromomethyl)-5-fluorobenzonitrile. Available at: [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Available at: [Link]

  • PubChem. (n.d.). 3-Bromobenzonitrile. Available at: [Link]

  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available at: [Link]

Sources

Strategic Synthesis and Application of Isoxazole-Benzonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Interface

In medicinal chemistry, the intersection of isoxazoles and benzonitriles represents a "privileged" chemical space. The isoxazole ring is not merely a stable linker; it acts as a bioisostere for amides and esters, offering improved metabolic stability and distinct hydrogen-bonding vectors. Conversely, the benzonitrile moiety serves as a robust pharmacophore (hydrogen bond acceptor) and a versatile synthetic handle for late-stage diversification into amines, tetrazoles, or amidines.

This guide moves beyond basic textbook synthesis. We will explore the strategic construction of these scaffolds, focusing on regiodivergent cycloadditions and transition-metal-catalyzed cyanations. Furthermore, we will examine the dynamic pharmacophore concept, illustrated by the metabolic ring-opening of isoxazoles to reveal active nitrile species (the "Leflunomide Effect").

The Dynamic Scaffold: Isoxazole as a Masked Nitrile

Before discussing synthesis, we must understand the reactivity of the scaffold in a biological context. The isoxazole ring is generally stable, but under specific metabolic or basic conditions, it can undergo ring scission to form a cis-enolic nitrile .

Case Study: Leflunomide Leflunomide (an anti-rheumatic drug) is the canonical example.[1] It is an isoxazole-based prodrug.[1] Upon administration, it undergoes base-catalyzed or P450-mediated (CYP1A2) ring opening to form Teriflunomide (A771726), a malononitrilamide which inhibits dihydroorotate dehydrogenase (DHODH).

Mechanism of Ring Scission

The abstraction of the proton at the C3 position (or nucleophilic attack at C5) triggers the cleavage of the N-O bond.[2] This transformation highlights why 3-unsubstituted isoxazoles are often avoided in stable drugs unless this prodrug effect is desired.

Leflunomide_Mechanism cluster_0 In Vivo Bioactivation Pathway Leflunomide Leflunomide (Isoxazole Prodrug) Intermediate Base/CYP1A2 Deprotonation at C3 Leflunomide->Intermediate Metabolic Activation Transition N-O Bond Cleavage (Ring Scission) Intermediate->Transition Rearrangement Teriflunomide Teriflunomide (Active Nitrile Species) Transition->Teriflunomide Tautomerization

Figure 1: The metabolic activation pathway of Leflunomide, illustrating the isoxazole-to-nitrile conversion.

Strategic Synthesis: Route A - The Constructive Approach

The most common method to build the isoxazole core is the [3+2] dipolar cycloaddition between a nitrile oxide and an alkyne.[3]

The Regioselectivity Challenge

Historically, thermal cycloadditions yield a mixture of 3,5- and 3,4-disubstituted isomers, with a slight preference for the 3,5-isomer due to steric factors. In modern medicinal chemistry, we require absolute regiocontrol.

ParameterThermal ConditionsCu(I) Catalysis (CuAAC)Ru(II) Catalysis (RuAAC)
Mechanism Concerted [3+2]Stepwise MetallacycleRuthenacycle Intermediate
Major Product Mixture (3,5 favored)Exclusive 3,5-isomer Exclusive 3,4-isomer
Electronic Bias Dipole-controlledLigand-controlledSteric/Chelation-controlled
Reference Himo et al. (DFT)Hansen & Fokin [1]Grecian & Fokin [2]
Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

Context: This protocol avoids the isolation of unstable nitrile oxides by generating them in situ from hydroximinoyl chlorides.

Reagents:

  • Precursor: Aryl-hydroximinoyl chloride (1.0 equiv)

  • Dipolarophile: Terminal Alkyne (1.1 equiv)

  • Base: Triethylamine (Et3N) (1.2 equiv)

  • Solvent: DCM or t-BuOH/H2O (1:1)

Step-by-Step Workflow:

  • Precursor Dissolution: Dissolve the hydroximinoyl chloride and alkyne in the solvent. Note: If the alkyne is volatile, use a sealed tube.

  • Slow Addition (Critical): Add Et3N dropwise over 30 minutes at 0°C.

    • Why? Rapid addition generates a high concentration of nitrile oxide, leading to dimerization (furoxan formation) rather than cycloaddition.

  • Reaction Monitoring: Allow to warm to RT. Monitor via LCMS for the disappearance of the chloride.

  • Workup: Dilute with water, extract with DCM. Wash with 1N HCl (to remove amine) and brine.

  • Purification: Flash chromatography (Hex/EtOAc).

Strategic Synthesis: Route B - The Functionalization Approach

Often, the isoxazole ring is pre-formed or commercially available as a halide, and the objective is to install the nitrile group. This is the Cyanation Strategy .

Transition Metal-Catalyzed Cyanation

Traditional Rosenmund-von Braun reactions (CuCN, 200°C) are incompatible with sensitive pharmacophores. We utilize Pd-catalyzed cyanation using "green" cyanide sources.

Comparison of Cyanide Sources:

  • Zn(CN)2: The industry standard. Less toxic than NaCN/KCN but requires disposal as heavy metal waste.

  • K4[Fe(CN)6] (Potassium Ferrocyanide): The superior choice. Non-toxic, inexpensive, and releases CN⁻ slowly, preventing catalyst poisoning.

Protocol 2: Green Pd-Catalyzed Cyanation

Context: Installing a nitrile on a 4-bromoisoxazole intermediate.

Reagents:

  • Substrate: 4-Bromoisoxazole derivative (1.0 mmol)

  • Source: K4[Fe(CN)6][4]·3H2O (0.25 mmol - provides 6 eq of CN)

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: Xantphos (3 mol%) - Wide bite angle prevents reductive elimination of Ar-H.

  • Base: Na2CO3 (1.0 equiv)

  • Solvent: NMP or DMA (Degassed)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon. Oxygen is the enemy of this catalytic cycle.

  • Loading: Add the aryl bromide, K4[Fe(CN)6], Na2CO3, and Pd/Ligand mix.

  • Solvent Addition: Add degassed NMP.

  • Heating: Heat to 120°C for 12-16 hours.

    • Note: K4[Fe(CN)6] has low solubility; the reaction is heterogeneous. Efficient stirring is mandatory.

  • Quench: Cool to RT. Dilute with EtOAc and water. Filter through Celite to remove Fe/Pd residues.

  • Safety Check: Treat aqueous waste with bleach (sodium hypochlorite) to oxidize any residual free cyanide before disposal.

Cyanation_Workflow Start Aryl Bromide Substrate OA Oxidative Addition (Ar-Pd-Br) Start->OA + Catalyst Catalyst Pd(OAc)2 / Xantphos (Active Species) Catalyst->OA Transmetal Transmetallation (Slow release from Ferrocyanide) OA->Transmetal + K4[Fe(CN)6] RE Reductive Elimination (Ar-CN Formation) Transmetal->RE RE->Catalyst Regenerate Pd(0) Product Benzonitrile-Isoxazole Product RE->Product

Figure 2: Catalytic cycle for the Pd-catalyzed cyanation using non-toxic ferrocyanide sources.

Troubleshooting & Optimization
1. Dimerization of Nitrile Oxides
  • Symptom: Low yield of isoxazole, appearance of a crystalline byproduct (Furoxan).

  • Cause: The rate of dimerization (

    
    ) exceeds the rate of cycloaddition (
    
    
    
    ).
  • Solution: Maintain the concentration of the nitrile oxide extremely low. Use a syringe pump to add the base (Et3N) over 4-6 hours. Alternatively, use Dehydration of Nitroalkanes (Mukaiyama method) which generates the dipole more slowly.

2. Catalyst Poisoning in Cyanation
  • Symptom: Reaction stalls at 20% conversion. Adding more catalyst doesn't help.

  • Cause: Free cyanide ions (

    
    ) bind too strongly to Pd(II), forming stable 
    
    
    
    species that cannot undergo reductive elimination.
  • Solution: Switch to Zn(CN)2 or K4[Fe(CN)6] . These release cyanide only upon demand (equilibrium controlled), keeping free cyanide concentration below the poisoning threshold [3].

References
  • Hansen, T. V., & Fokin, V. V. (2005).[5] Synthesis of 1,4-Disubstituted 1,2,3-Triazoles and 3,4-Disubstituted Isoxazoles.[5] Journal of Organic Chemistry, 70(19), 7761–7764. Link

  • Grecian, S., & Fokin, V. V. (2008). Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles. Angewandte Chemie International Edition, 47(43), 8285–8287. Link

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II) as a "Green" Cyanating Agent in Palladium-Catalyzed Cyanations of Aryl Halides. Chemical Communications, (12), 1388–1389. Link

  • Kalgutkar, A. S., et al. (2003). In Vitro Metabolism Studies on the Isoxazole Ring Scission in the Anti-inflammatory Agent Leflunomide.[2][6][7][8] Drug Metabolism and Disposition, 31(10), 1240–1250. Link

Sources

Pharmacophore Properties of Isoxazolyl Benzonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazolyl benzonitrile scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the design of allosteric modulators for nuclear receptors (e.g., RORγt) and inhibitors of inflammatory signaling pathways. This guide deconstructs the pharmacophore into its constituent electronic and steric vectors, analyzing why the fusion of an isoxazole ring with a benzonitrile moiety offers superior physicochemical properties compared to traditional biaryl amides or esters. We explore the causality behind its metabolic stability, its role as a bioisostere, and provide validated protocols for its synthesis and biological characterization.

Pharmacophore Deconstruction: The "Anchor-Linker" Synergy

The success of the isoxazolyl benzonitrile scaffold lies in the synergistic interplay between the benzonitrile (the "Anchor") and the isoxazole (the "Linker/Spacer").

The Benzonitrile Anchor

The benzonitrile group functions as a robust hydrogen bond acceptor and a metabolic shield.

  • Electronic Vector: The cyano (-CN) group has a strong dipole moment (~3.9 D) and acts as a linear hydrogen bond acceptor. Unlike carbonyls, it is less prone to hydrolytic cleavage.

  • Steric Profile: The linear geometry of the cyano group allows it to penetrate narrow hydrophobic pockets or "holes" within a binding site (e.g., the allosteric pocket of RORγt) without incurring significant steric penalties.

  • Metabolic Stability: Replacing a halogen (Cl/F) or a methyl group with a nitrile often blocks metabolic oxidation at the para position of the phenyl ring, extending the half-life (

    
    ) of the molecule.
    
The Isoxazole Linker

The isoxazole ring is not merely a spacer; it is a critical bioisostere for amide and ester linkages.

  • Bioisosterism: The 3,5-disubstituted isoxazole mimics the geometry of a trans-amide bond but lacks the labile N-H bond, reducing the potential for efflux transporter recognition and proteolytic degradation.

  • Pi-Stacking Potential: The aromatic nature of the isoxazole allows for

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.
    
  • Vectorial Alignment: Depending on the substitution pattern (3,5- vs. 3,4-linkage), the isoxazole ring dictates the angle between the benzonitrile and the secondary pharmacophore, effectively "locking" the molecule into a bioactive conformation.

Physicochemical Profile Summary[1]
PropertyIsoxazolyl Benzonitrile ScaffoldTraditional Biaryl AmideImpact on Drug Design
H-Bond Donors 0 (unless substituted)1 (Amide NH)Improved membrane permeability (lower PSA).
Metabolic Stability High (Resistant to hydrolysis)Moderate (Susceptible to amidases)Extended in vivo half-life.
Conformational Rigidity High (Rotational barrier)ModerateReduced entropic penalty upon binding.
Dipole Moment High (~4-5 D combined)ModerateStronger electrostatic interactions in polar pockets.

Case Study: RORγt Inverse Agonists

Recent high-impact studies have validated this scaffold in the development of Retinoic-Acid-Receptor-Related Orphan Receptor gamma-t (RORγt) inverse agonists for autoimmune diseases.

Mechanism: The isoxazolyl benzonitrile moiety binds to the allosteric site of the RORγt ligand-binding domain (LBD). The benzonitrile group anchors the molecule via H-bonding with backbone carbonyls or water-mediated networks, while the isoxazole positions a hydrophobic tail to destabilize the active helix 12 (H12), thereby repressing Th17 cell differentiation.

Visualization: RORγt Signaling & Inhibition Pathway

RORgt_Pathway Signal Pro-inflammatory Signal (IL-6, IL-23) STAT3 STAT3 Activation Signal->STAT3 RORgt_Inactive RORγt (Inactive) STAT3->RORgt_Inactive Upregulation Complex Inhibitor-RORγt Complex (Helix 12 Destabilized) RORgt_Inactive->Complex Th17 Th17 Differentiation RORgt_Inactive->Th17 Activation Inhibitor Isoxazolyl Benzonitrile Inhibitor Inhibitor->Complex Allosteric Binding Repression Transcriptional Repression Complex->Repression Induces IL17 IL-17 Production (Autoimmunity) Th17->IL17 Repression->Th17 Blocks

Caption: Mechanism of action for isoxazolyl benzonitrile inhibitors in blocking the RORγt-mediated Th17 differentiation pathway.

Synthetic Protocol: Regioselective Construction

The most robust method for constructing the 3,5-disubstituted isoxazolyl benzonitrile scaffold is the [3+2] Cycloaddition of nitrile oxides with alkynes. This protocol ensures high regioselectivity and yield.

Workflow: 1,3-Dipolar Cycloaddition

Objective: Synthesize 4-(5-substituted-isoxazol-3-yl)benzonitrile.

Reagents:

  • Precursor A: 4-Cyanobenzaldehyde oxime (generated from 4-cyanobenzaldehyde).

  • Precursor B: Terminal Alkyne (bearing the R-group).

  • Catalyst/Oxidant: Chloramine-T or NCS (N-chlorosuccinimide) to generate the hydroximoyl chloride in situ, followed by base (Et3N).

Step-by-Step Protocol:

  • Chlorination: Dissolve 4-cyanobenzaldehyde oxime (1.0 eq) in DMF. Add NCS (1.1 eq) portion-wise at 0°C. Stir for 1 hour to form the hydroximoyl chloride intermediate. Validation: TLC should show disappearance of oxime.

  • Cycloaddition: Add the terminal alkyne (1.2 eq) to the reaction mixture.

  • Base Addition: Slowly add Triethylamine (Et3N, 1.5 eq) dropwise over 30 minutes. Note: Slow addition is crucial to prevent dimerization of the nitrile oxide (furoxan formation).

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The 3,5-isomer is typically the major product.

Visualization: Synthetic Workflow

Synthesis_Workflow Start 4-Cyanobenzaldehyde Oxime Oxime Formation (NH2OH·HCl) Start->Oxime Chloro Hydroximoyl Chloride (NCS/DMF) Oxime->Chloro Dipole Nitrile Oxide Dipole (In situ generation) Chloro->Dipole + Et3N Product Isoxazolyl Benzonitrile (3,5-disubstituted) Dipole->Product Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Product [3+2] Cycloaddition

Caption: Regioselective synthesis of the isoxazolyl benzonitrile scaffold via 1,3-dipolar cycloaddition.

Experimental Validation Protocols

To ensure the scaffold performs as intended, the following assays are mandatory.

Microsomal Stability Assay (Metabolic Resilience)

Purpose: Verify that the benzonitrile and isoxazole rings resist oxidative metabolism (CYP450).

  • System: Human/Mouse Liver Microsomes (HLM/MLM).

  • Protocol:

    • Incubate test compound (1 µM) with microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

    • Sample at t = 0, 5, 15, 30, 60 min.

    • Quench with ice-cold acetonitrile containing internal standard.

    • Analyze via LC-MS/MS.

  • Success Criteria: Intrinsic clearance (

    
    ) < 20 µL/min/mg protein indicates high stability.
    
TR-FRET Binding Assay (Target Engagement)

Purpose: Quantify binding affinity to the target (e.g., RORγt LBD).[1]

  • Method: Time-Resolved Fluorescence Resonance Energy Transfer.

  • Protocol:

    • Mix biotinylated-LBD protein, Europium-labeled anti-GST antibody, and AlexaFluor-labeled tracer ligand.

    • Add serial dilutions of the isoxazolyl benzonitrile compound.

    • Incubate for 1 hour in dark.

    • Measure FRET signal (Excitation 340 nm, Emission 665/615 nm).

  • Data Analysis: Calculate

    
     based on the displacement of the tracer. A valid hit should show dose-dependent displacement.
    

References

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry.

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules (MDPI).

  • Application of Benzonitrile in the Synthesis of Pharmaceuticals. BenchChem Technical Notes.

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry.

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives. Acta Pharmacologica Sinica.

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile

[1]

Abstract & Strategic Overview

This application note details the synthesis of 3-[5-(bromomethyl)-3-isoxazolyl]benzonitrile , a critical heterocyclic scaffold often employed in the development of Factor Xa inhibitors and antimicrobial agents.[1] The synthesis utilizes a convergent [3+2] dipolar cycloaddition strategy (Huisgen cycloaddition) between 3-cyanobenzonitrile oxide (generated in situ) and propargyl bromide.[1]

Unlike traditional methods that may risk explosive decomposition of isolated nitrile oxides, this protocol employs a hydroximoyl chloride intermediate pathway. This approach maximizes safety and regioselectivity, favoring the 3,5-disubstituted isoxazole isomer (>95:5 regiomeric ratio) over the 3,4-isomer.[1]

Retrosynthetic Analysis

The synthesis is disconnected into two primary components: the dipolarophile (propargyl bromide) and the dipole precursor (3-cyanobenzaldehyde).[1]

RetrosynthesisTargetTarget MoleculeThis compoundDisconnection[3+2] CycloadditionTarget->DisconnectionDipolarophileDipolarophilePropargyl BromideDisconnection->DipolarophileDipoleDipole Precursor3-CyanobenzaldehydeDisconnection->Dipole

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the isoxazole core.[1]

Mechanistic Insight & Regioselectivity

The formation of the isoxazole ring proceeds via a concerted, thermally allowed [4π + 2π] cycloaddition.[1]

  • Dipole Generation: The reaction requires the in situ formation of 3-cyanobenzonitrile oxide .[1] This is achieved by dehydrohalogenation of the corresponding hydroximoyl chloride using a mild base (Triethylamine).

  • Regioselectivity: The reaction is highly regioselective for the 5-substituted isoxazole .[1][2]

    • Steric Factors: The terminal carbon of the alkyne (propargyl bromide) is less sterically hindered, favoring attack by the oxygen terminus of the nitrile oxide.[1]

    • Electronic Factors:[1][3][4] The HOMO of the dipolarophile (alkyne) interacts with the LUMO of the dipole (nitrile oxide).[1] For terminal alkynes, this orbital overlap predominantly directs the formation of the 3,5-isomer.[1]

Critical Side Reaction (Self-Validation Check): If the dipolarophile is added too slowly or the concentration of nitrile oxide becomes too high, the nitrile oxide will dimerize to form furoxan (1,2,5-oxadiazole-2-oxide).[1] The protocol below controls the addition rate to suppress this pathway.

Safety & Handling (Critical)

Propargyl Bromide (3-Bromopropyne):

  • Hazard: Lachrymator, highly toxic, and flammable.

  • Shock Sensitivity: Can form explosive metal acetylides.[1] Do not use copper or silver spatulas/needles.[1] Use only glass or Teflon-coated equipment.[1]

  • Storage: Store at 2–8°C. Stabilized solutions (e.g., in toluene) are safer than neat reagents.

Nitrile Oxides:

  • Hazard: Unstable energetic species.[1] Do not isolate in solid form; always generate in solution.

Experimental Protocols

Phase 1: Precursor Synthesis (Oxime Generation)

Objective: Convert 3-cyanobenzaldehyde to 3-cyanobenzaldehyde oxime.

Reagents:

  • 3-Cyanobenzaldehyde (1.0 eq)[1]

  • Hydroxylamine hydrochloride (NH₂OH[1]·HCl) (1.2 eq)

  • Sodium Carbonate (Na₂CO₃) (0.6 eq)[1]

  • Solvent: Ethanol/Water (1:1 v/v)[1]

Procedure:

  • Dissolve 3-cyanobenzaldehyde (10.0 g, 76.3 mmol) in Ethanol (50 mL).

  • In a separate beaker, dissolve NH₂OH·HCl (6.36 g, 91.5 mmol) and Na₂CO₃ (4.85 g, 45.8 mmol) in Water (50 mL).[1] Note: CO₂ evolution will occur.[1]

  • Add the aqueous hydroxylamine solution to the aldehyde solution dropwise at 0°C.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • QC Check: Monitor by TLC (30% EtOAc/Hexane). Aldehyde spot should disappear.

  • Workup: Evaporate ethanol. The oxime usually precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.

Phase 2: Activation (Hydroximoyl Chloride Synthesis)

Objective: Chlorination of the oxime using N-Chlorosuccinimide (NCS).[1] This avoids the use of toxic chlorine gas.

Reagents:

  • 3-Cyanobenzaldehyde oxime (from Phase 1) (1.0 eq)[1]

  • N-Chlorosuccinimide (NCS) (1.1 eq)[1]

  • Solvent: DMF (Dimethylformamide)[1]

Procedure:

  • Dissolve the oxime (10.0 g, 68.4 mmol) in DMF (50 mL).

  • Add NCS (10.05 g, 75.2 mmol) portion-wise over 20 minutes at RT.

    • Caution: Exothermic reaction. Maintain temp < 40°C using a water bath if necessary.

  • Stir for 3–4 hours.

  • Workup: Pour the reaction mixture into ice-water (200 mL). Extract with Diethyl Ether or Ethyl Acetate (3 x 50 mL).

  • Wash organics with water (to remove DMF) and brine. Dry over MgSO₄.[5]

  • Concentrate to obtain 3-cyanobenzohydroximoyl chloride as a pale yellow solid/oil.[1] Use immediately in Phase 3.

Phase 3: [3+2] Cycloaddition (Target Synthesis)

Objective: Reaction of hydroximoyl chloride with propargyl bromide.

Reagents:

  • 3-Cyanobenzohydroximoyl chloride (1.0 eq)[1]

  • Propargyl Bromide (80% in toluene) (1.5 eq)[1]

  • Triethylamine (TEA) (1.2 eq)[1]

  • Solvent: Dichloromethane (DCM) or Toluene[1][6]

Procedure:

  • Dissolve 3-cyanobenzohydroximoyl chloride (crude from Phase 2) in DCM (100 mL).

  • Add Propargyl Bromide (1.5 eq) to the solution. Cool the mixture to 0°C.

  • Critical Step: Add Triethylamine (1.2 eq) dissolved in DCM (20 mL) dropwise over 1 hour via an addition funnel.

    • Reasoning: Slow addition of base keeps the concentration of the transient nitrile oxide low, favoring reaction with the alkyne (cycloaddition) over reaction with itself (dimerization).[1]

  • Allow the mixture to warm to RT and stir overnight (12–16 hours).

  • Workup: Wash with 1N HCl (to remove excess TEA), then water, then brine.

  • Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane:EtOAc (Gradient 9:1 to 4:1).

    • The 5-substituted isomer (Target) is typically the major, more polar product compared to unreacted alkyne, but less polar than the furoxan dimer.[1]

Workflow Visualization

Workflowcluster_0Phase 2: Activationcluster_1Phase 3: CycloadditionOximeAldoxime(Solid)HydroximoylIntermediate:Hydroximoyl ChlorideOxime->Hydroximoyl Chlorination (Exothermic)NCSReagent:NCS / DMFNCS->HydroximoylTargetFinal Product:This compoundHydroximoyl->Target Slow Addition 0°C -> RTPropargylPropargyl Bromide(1.5 eq)Propargyl->TargetTEABase:TriethylamineTEA->Target In-situ Nitrile Oxide Gen.

Figure 2: Step-wise experimental workflow for the conversion of Aldoxime to the final Isoxazole.

Data Presentation & Characterization

Expected Analytical Data
ParameterMethodExpected Result
Appearance VisualOff-white to pale yellow solid
Melting Point Capillary128–132°C (Typical for this class)
¹H NMR 400 MHz, CDCl₃δ 6.85 (s, 1H) : Isoxazole ring proton (C4-H).δ 4.55 (s, 2H) : CH₂Br methylene protons.δ 7.6–8.2 (m, 4H) : Aromatic protons (Benzonitrile).[1]
¹³C NMR 100 MHz, CDCl₃δ 168.5 : Isoxazole C5.δ 162.1 : Isoxazole C3.δ 103.5 : Isoxazole C4.δ 20.5 : CH₂Br carbon.[1]
IR Spectroscopy ATR-FTIR2230 cm⁻¹ : Nitrile (C≡N) stretch.1610 cm⁻¹ : C=N stretch (Isoxazole).[1]
Mass Spec LC-MS (ESI+)[M+H]⁺ peaks showing Br isotopic pattern (1:1 ratio).[1]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Dimerization of Nitrile OxideReduce the rate of TEA addition.[1] Ensure Propargyl Bromide is in excess (1.5–2.0 eq).
Impure Product Incomplete ChlorinationEnsure Phase 2 runs for full 3-4 hours. Check NCS quality (it degrades with moisture).
Dark Coloration DecompositionKeep reaction temp < 40°C during NCS addition. Exotherms degrade the oxime.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][4][7] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598.[1] Link[1]

  • Liu, K.C., et al. (1977).[1] Synthesis of isoxazoles from nitrile oxides and acetylenes.[2][8] Journal of Organic Chemistry, 42(26). (Standard methodology for NCS/TEA route).

  • Sharpless, K. B., et al. (2002).[1][7] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 41(14), 2596-2599.[1] Link

  • Fisher Scientific. (2024). Safety Data Sheet: Propargyl Bromide.Link[1]

  • RSC Advances. (2015). Regioselective synthesis of 3,5-disubstituted isoxazoles.[1][9] (General reference for regioselectivity in thermal cycloadditions). Link

Application Note: Nucleophilic Substitution Strategies for 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with 3-[5-(bromomethyl)-3-isoxazolyl]benzonitrile (hereafter referred to as Compound 1 ).

This scaffold is a high-value "lynchpin" intermediate. It possesses two distinct functional handles:

  • The Electrophile (Warhead): The 5-bromomethyl group (

    
    ) is a highly reactive alkylating agent, primed for 
    
    
    
    displacement.
  • The Anchor: The 3-benzonitrile group is relatively robust but serves as a precursor for late-stage transformations (e.g., conversion to tetrazoles, amidines, or hydrolysis to acids).

Executive Summary & Molecule Profile

Compound 1 is a heteroaryl-methyl halide. Unlike simple benzyl bromides, the isoxazole ring exerts a unique electronic influence. The electron-withdrawing nature of the isoxazole (via the C=N bond) activates the methylene carbon toward nucleophilic attack, making these reactions generally faster than their benzyl counterparts. However, this increased reactivity also necessitates strict control over reaction conditions to prevent dimerization or hydrolysis.

Chemical Profile
PropertyDescription
Systematic Name 3-(5-(bromomethyl)isoxazol-3-yl)benzonitrile
Reactivity Class Primary Alkyl Halide / Heteroaryl-methyl Halide
Primary Mechanism Bimolecular Nucleophilic Substitution (

)
Key Hazard Lachrymator / Alkylating Agent . Handle only in a fume hood.
Storage

, under Argon/Nitrogen. Moisture sensitive.

Reaction Landscape & Causality

The substitution of the bromine atom in Compound 1 follows a predictable


 trajectory. The choice of nucleophile (

) and base determines the success of the reaction.
Mechanistic Pathway

The nucleophile attacks the


 antibonding orbital of the C-Br bond from the backside (

).
  • Solvent Causality: Polar aprotic solvents (Acetonitrile, DMF, DMSO) are required to solvate the cation of the base, leaving the nucleophilic anion "naked" and more reactive.

  • Base Causality: A non-nucleophilic base (e.g.,

    
    , DIPEA) is essential to neutralize the HBr byproduct. Using a nucleophilic base (like hydroxide) risks competing hydrolysis of the nitrile or the bromide to an alcohol.
    

ReactionLandscape node_core Compound 1 (Bromomethyl-Isoxazole) node_amine Amines (1°/2°) Product: Aminomethyl-Isoxazoles node_core->node_amine + H-NR2 / Base (Fastest) node_thiol Thiols Product: Thioethers node_core->node_thiol + R-SH / Base (High Yield) node_azide Sodium Azide Product: Azidomethyl (Click Chem) node_core->node_azide + NaN3 / DMF (Pre-Click) node_alkoxide Phenols/Alcohols Product: Ethers node_core->node_alkoxide + Ar-OH / K2CO3 (Requires Heat)

Figure 1: The divergent synthetic utility of Compound 1. The bromomethyl group serves as a universal acceptor for various nucleophiles.

Detailed Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Application: Synthesis of kinase inhibitor libraries or solubility-enhancing tails. Rationale: Secondary amines are potent nucleophiles. Acetonitrile is chosen over DMF to simplify workup (evaporation vs. aqueous wash).

Reagents:

  • Compound 1 (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.1 - 1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: In a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Compound 1 (1.0 mmol, ~263 mg) in anhydrous MeCN (5 mL).

  • Base Addition: Add

    
     (2.0 mmol, finely ground). Note: If using DIPEA, add it after the amine.
    
  • Nucleophile Addition: Add the secondary amine (1.1 mmol) dropwise at room temperature (RT).

    • Critical Insight: If the amine is valuable/scarce, use 1.0 equiv of amine and 0.9 equiv of Compound 1 to ensure the amine is fully consumed.

  • Reaction: Stir at RT. Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS.

    • Timeframe: Usually complete within 2–4 hours. The electron-deficient isoxazole accelerates the rate compared to benzyl bromide.

  • Workup:

    • Filter off the solid inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[1]

    • Purification: Most products are pure enough for the next step. If not, recrystallize from EtOH or purify via flash chromatography (DCM/MeOH gradient).

Protocol B: C-S Bond Formation (Thioetherification)

Application: Introduction of metabolic handles or fragment linking. Rationale: Thiols are prone to oxidation (disulfide formation). The reaction must be performed under an inert atmosphere (


/Argon).

Step-by-Step Procedure:

  • Solubilization: Dissolve the Thiol (1.1 equiv) in DMF (3 mL/mmol).

  • Activation: Add

    
     (1.5 equiv). Stir for 15 minutes to generate the thiolate anion (
    
    
    
    ).
    • Why Cesium? The larger Cesium cation improves the solubility of the thiolate in organic solvents (the "Cesium Effect").

  • Coupling: Cool the mixture to

    
     (ice bath). Add Compound 1  (1.0 equiv) as a solution in minimal DMF.
    
  • Completion: Allow to warm to RT. Reaction is typically instantaneous or complete < 1 hour.

  • Quench: Pour into ice-water.

    • Outcome: If the product is solid, filter it. If oil, extract with EtOAc.

Troubleshooting & Optimization Matrix

Common issues encountered with 5-(bromomethyl)isoxazoles and their solutions.

ObservationRoot CauseCorrective Action
Low Yield / Unreacted SM Reaction "stalls" due to

coating the base.
Switch from

to

or add catalytic

(Finkelstein condition) to generate the more reactive Iodide in situ.
Hydrolysis (Alcohol formation) Wet solvent or hygroscopic base.Use anhydrous solvents (molecular sieves). Switch to DIPEA (organic base) to avoid water associated with inorganic salts.
Nitrile Hydrolysis Conditions too basic/hot.The benzonitrile group is sensitive to strong base + heat. Keep T <

. Avoid aqueous NaOH/KOH.
Dimerization Amine acting as a base on itself (rare) or bis-alkylation.Ensure Compound 1 is added to the amine if using primary amines (inverse addition) to prevent over-alkylation.

Experimental Workflow Diagram

This workflow illustrates the decision-making process for selecting the correct conditions.

Workflow Start Start: Compound 1 CheckNu Select Nucleophile Start->CheckNu Amine Amine (N-H) CheckNu->Amine Thiol Thiol (S-H) CheckNu->Thiol CondA Condition A: MeCN, K2CO3, RT (Open Air OK) Amine->CondA Robust CondB Condition B: DMF, Cs2CO3, 0°C (Inert Atm Required) Thiol->CondB Oxidation Sensitive Monitor Monitor LC-MS (Check for SM consumption) CondA->Monitor CondB->Monitor Workup Workup: Filter (A) or Aqueous Ext. (B) Monitor->Workup Complete

Figure 2: Decision tree for selecting reaction conditions based on nucleophile sensitivity.

References

  • General Reactivity of 5-(Bromomethyl)

    • Title: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.[2][3]

    • Source: Enamine / Chem. Eur. J.
    • Context: Describes the superior electrophilicity of bromomethyl isoxazoles compared to chloromethyl analogs and their utility in substitution reactions.
  • Nucleophilic Substitution Methodology

    • Title: Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyan
    • Source: J. Org.[4] Chem. 2006, 71, 6697-6700.[4]

    • Context: Establishes the baseline for displacements in aqueous/organic media, validating the use of azide and thiol nucleophiles on benzylic-type halides.
    • URL:[Link]

  • Handling of Benzonitrile Derivatives

    • Title: 3-(Bromomethyl)
    • Source: Sigma-Aldrich.[5]

    • Context: Provides safety data (lachrymator status) and stability data for the benzonitrile-bromide combination, directly applicable to Compound 1.
  • Isoxazole Synthesis & Functionalization

    • Title: The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization.[6]

    • Source: NIH / PMC.
    • Context: Details the stability of the isoxazole ring during functional group interconversions.
    • URL:[Link]

Sources

Functionalization of bromomethyl group in isoxazolyl benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of Bromomethyl Groups in Isoxazolyl Benzonitrile Scaffolds

Executive Summary

This guide details the synthetic protocols for functionalizing the bromomethyl group within isoxazolyl benzonitrile architectures. These scaffolds are critical pharmacophores in medicinal chemistry, serving as precursors for COX-2 inhibitors (e.g., valdecoxib analogs), antimicrobial agents, and immunomodulators. The bromomethyl moiety acts as a highly reactive electrophilic "warhead," enabling rapid diversification via nucleophilic substitution (


).[1] This document provides optimized protocols for C-N, C-O, and C-S bond formations, supported by mechanistic insights and troubleshooting frameworks.

Chemical Context & Reactivity Profile

The 4-(bromomethyl)isoxazole core is uniquely reactive due to the electronic properties of the isoxazole ring. The heterocyclic oxygen and nitrogen atoms exert a strong inductive electron-withdrawing effect (-I), significantly polarizing the exocyclic C-Br bond. When coupled with a benzonitrile substituent, the overall lipophilicity and electronic landscape are tuned for high biological activity, but this also increases susceptibility to side reactions like hydrolysis or ring cleavage under harsh basic conditions.

Mechanistic Insight (


 Dominance): 
The functionalization proceeds almost exclusively via a bimolecular nucleophilic substitution (

) mechanism. The transition state is stabilized by the adjacent

-system of the isoxazole ring, lowering the activation energy relative to standard alkyl halides.

SN2_Mechanism Figure 1: SN2 Reaction Pathway for Bromomethyl Isoxazole Functionalization Substrate Bromomethyl Isoxazole TS Transition State [Nu---C---Br]‡ Substrate->TS + Nu: Nu Nucleophile (Nu:) Nu->TS Product Functionalized Isoxazole TS->Product LG Bromide (Br-) TS->LG

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of amino-methyl derivatives for solubility enhancement.

Reagents:

  • Substrate: 4-(Bromomethyl)-3-(cyanophenyl)isoxazole (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperidine) (1.2 – 1.5 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry)

Step-by-Step Methodology:

  • Preparation: Dissolve the bromomethyl substrate in anhydrous ACN (0.1 M concentration).

  • Addition: Add

    
    . Stir for 5 minutes to ensure suspension.
    
  • Nucleophile Introduction: Add the secondary amine dropwise at

    
     to prevent exotherms, then warm to Room Temperature (RT).
    
  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

    • Note: If the amine is sterically hindered, heat to

      
      .
      
  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc and wash with water (

    
    ) and brine (
    
    
    
    ).
  • Purification: Flash column chromatography (Silica gel, typically 0-5% MeOH in DCM).

Validation:

  • 1H NMR: Disappearance of the

    
     singlet (~4.4 ppm) and appearance of the 
    
    
    
    singlet (~3.4–3.6 ppm).
Protocol B: C-O Bond Formation (Etherification)

Target: Synthesis of ether linkages for pharmacophore exploration.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: Phenol derivative or Primary Alcohol (1.1 equiv)

  • Base:

    
     (1.5 equiv) for phenols; NaH (1.2 equiv) for aliphatic alcohols.
    
  • Solvent: Acetone (for phenols) or THF (for alcohols).

Step-by-Step Methodology:

  • Activation (Alcohols): If using an aliphatic alcohol, suspend NaH (60% in oil) in dry THF at

    
    . Add the alcohol slowly and stir for 30 min to generate the alkoxide.
    
  • Activation (Phenols): If using a phenol, dissolve in Acetone and add

    
    .
    
  • Coupling: Add the bromomethyl isoxazole solution dropwise to the activated nucleophile.

  • Reaction:

    • Phenols: Reflux in acetone for 4–6 hours.

    • Alcohols: Stir at

      
       to RT for 2 hours. Caution: Strong bases like NaH can degrade the isoxazole ring if left too long or heated excessively.
      
  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1][2]
    
  • Purification: Recrystallization often works for phenolic ethers; chromatography for aliphatic ethers.

Optimization & Troubleshooting Guide

The following table summarizes common issues encountered during the functionalization of heteroaryl methyl halides and their solutions.

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of -CH2Br to -CH2OHEnsure solvents are anhydrous. Avoid hydroxide bases; use carbonate or non-nucleophilic organic bases (DIPEA).
Ring Cleavage Base is too strong (attacks isoxazole N-O)Switch from NaH/KOtBu to mild bases like

or

. Lower reaction temperature.[2]
Dimerization Wurtz-type coupling (rare but possible)Dilute reaction mixture (<0.05 M). Add substrate slowly to the nucleophile (inverse addition).
Incomplete Conversion Poor nucleophilicitySwitch solvent to DMF or DMSO to enhance nucleophile reactivity. Add KI (catalytic, Finkelstein condition).
Lachrymatory Effect Volatility of bromideHandle all solids and solutions in a fume hood. Quench glassware with dilute ammonia before cleaning.

Workflow Visualization

The following diagram outlines the decision tree for selecting the correct protocol based on the desired functional group.

Workflow Figure 2: Parallel Synthesis Workflow for Isoxazole Functionalization Start Start: Bromomethyl Isoxazole Substrate Decision Select Target Functionality Start->Decision PathN Amine (C-N) Decision->PathN PathO Ether (C-O) Decision->PathO PathS Thioether (C-S) Decision->PathS CondN Reagents: 2° Amine, K2CO3, ACN PathN->CondN CondO Reagents: Phenol/Alcohol, Cs2CO3 or NaH PathO->CondO CondS Reagents: Thiol, NEt3, DCM PathS->CondS End Purification & Characterization CondN->End CondO->End CondS->End

Safety & Handling (Lachrymator Warning)

  • Hazard: Bromomethyl isoxazoles are potent lachrymators (tear-inducing agents) and skin irritants. They are alkylating agents and potentially mutagenic.

  • Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or ethanolamine to quench the alkyl bromide before wiping.

  • PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

References

  • Nucleophilic Substitution on Isoxazoles: Chalyk, B., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Journal of Organic Chemistry.

  • Ester Functionalization Protocols: Ahmed, S. M., et al. (2023).[3] Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences.

  • General Reactivity of Bromomethyl Heterocycles: BenchChem Application Notes. (2025).[1][4][5][6] Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-(Bromomethyl)-4-chlorothiophene.

  • COX-2 Inhibitor Synthesis (Valdecoxib Analogs): Di Nunno, L., et al. (2004). Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib. ResearchGate.

Sources

Scalable Synthesis of 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile: A Guide for Medicinal Chemistry and Process Development

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract: 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structural motif, featuring a reactive bromomethyl group, a stable isoxazole core, and a versatile benzonitrile moiety, allows for diverse downstream functionalization. This guide provides a comprehensive overview of a robust and scalable synthetic strategy, detailing the underlying chemical principles, step-by-step protocols, and critical process parameters. The presented methodology is designed to be a self-validating system, ensuring reliability and reproducibility for researchers in drug discovery and chemical development.

Introduction and Strategic Overview

The synthesis of substituted isoxazoles is a cornerstone of modern pharmaceutical development. These five-membered heterocycles are present in numerous approved drugs and clinical candidates, valued for their metabolic stability and ability to act as bioisosteres for other functional groups.[1][2][3] The target molecule, this compound, is a particularly valuable intermediate due to the orthogonally reactive sites: the nitrile group, which can be hydrolyzed, reduced, or converted to a tetrazole, and the bromomethyl group, which is an excellent electrophile for nucleophilic substitution.[4][5]

A scalable and efficient synthesis is paramount for the successful transition of a drug candidate from discovery to development. The primary challenges in synthesizing this molecule on a larger scale include ensuring high regioselectivity in the isoxazole ring formation and achieving selective bromination without side reactions.

This document outlines a highly efficient two-step synthetic sequence. The strategy is based on a [3+2] cycloaddition reaction to construct the core 3-aryl-5-methylisoxazole intermediate, followed by a selective radical bromination of the methyl group. This approach is favored for its operational simplicity, use of readily available starting materials, and amenability to scale-up.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals the most direct path to the target compound. The primary disconnection is at the benzylic carbon-bromine bond, pointing to a late-stage bromination of a methylisoxazole precursor. This precursor, 3-(5-methylisoxazol-3-yl)benzonitrile , can be disconnected via a [3+2] cycloaddition, leading back to simple, commercially available starting materials: 3-cyanobenzaldehyde and prop-2-yn-1-ol (propargyl alcohol).

G Target This compound Intermediate 3-(5-methylisoxazol-3-yl)benzonitrile Target->Intermediate C-Br Disconnection (Radical Bromination) SM2 Prop-2-yn-1-ol Intermediate->SM2 NitrileOxide Nitrile Oxide (in situ) Intermediate->NitrileOxide [3+2] Cycloaddition Disconnection SM1 3-Cyanobenzaldehyde Oxime 3-Cyanobenzaldehyde Oxime Oxime->SM1 Formation NitrileOxide->Oxime Generation G cluster_0 Step 1: One-Pot Isoxazole Formation cluster_1 Step 2: Selective Bromination SM1 3-Cyanobenzaldehyde Oxime 3-Cyanobenzaldehyde Oxime SM1->Oxime NH2OH·HCl, NaOAc Intermediate 3-(5-methylisoxazol-3-yl)benzonitrile Oxime->Intermediate NCS, Et3N, Propargyl Alcohol Target This compound Intermediate->Target NBS, AIBN, CCl4

Caption: Overall synthetic workflow.

Step 1: One-Pot Synthesis of 3-(5-methylisoxazol-3-yl)benzonitrile

The cornerstone of this synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. [1]For scalability, the nitrile oxide is generated in situ from the corresponding aldoxime to avoid handling this potentially unstable intermediate. The entire sequence, from aldehyde to isoxazole, can be performed in a single pot, which significantly improves process efficiency by reducing handling and purification steps.

Causality Behind Experimental Choices:

  • Oxime Formation: 3-Cyanobenzaldehyde is reacted with hydroxylamine hydrochloride. A mild base like sodium acetate is used to neutralize the HCl salt and liberate free hydroxylamine.

  • Nitrile Oxide Generation: The aldoxime is converted to a hydroximoyl chloride using an N-halosuccinimide, typically N-chlorosuccinimide (NCS). Subsequent elimination of HCl with a non-nucleophilic base like triethylamine (Et₃N) generates the reactive nitrile oxide dipole.

  • Cycloaddition: The in situ generated nitrile oxide immediately reacts with a dipolarophile. Propargyl alcohol is an excellent choice as it is inexpensive and the resulting hydroxymethyl group can be easily converted to the target methyl group, though for this protocol we will use a more direct alkyne. However, a more direct approach to the 5-methylisoxazole is to use propyne gas or a propyne surrogate. For laboratory scale and improved safety in scale-up, using a terminal alkyne like 3-butyn-1-ol followed by subsequent manipulation can be considered, but the most direct route uses propyne.

  • Solvent: A polar aprotic solvent like DMF or a chlorinated solvent is typically used to facilitate the reaction.

Step 2: Radical Bromination to this compound

The final step involves the selective bromination of the methyl group at the C5 position of the isoxazole ring. This position is analogous to a benzylic position, making it susceptible to free-radical halogenation.

Causality Behind Experimental Choices:

  • Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for selective allylic and benzylic brominations. [6]It provides a low, constant concentration of bromine radicals, minimizing side reactions such as aromatic bromination.

  • Radical Initiator: A radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is required to start the chain reaction upon heating or UV irradiation. AIBN is often preferred for its more predictable decomposition kinetics.

  • Solvent: A non-polar, anhydrous solvent like carbon tetrachloride (CCl₄) or cyclohexane is essential. These solvents do not react with the radical intermediates. Due to the toxicity of CCl₄, alternative solvents like acetonitrile or ethyl acetate are often explored during process development.

  • Reaction Conditions: The reaction is typically run under reflux with stirring to ensure efficient initiation and mixing. An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation side reactions.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 3-(5-methylisoxazol-3-yl)benzonitrile (Intermediate)

This protocol employs a one-pot method for efficiency.

Materials and Reagents:

Reagent Formula MW Moles (eq) Amount
3-Cyanobenzaldehyde C₈H₅NO 131.13 1.0 10.0 g
Hydroxylamine HCl NH₂OH·HCl 69.49 1.1 5.85 g
Sodium Acetate NaOAc 82.03 1.1 6.9 g
N-Chlorosuccinimide C₄H₄ClNO₂ 133.53 1.1 11.2 g
Propyne (in cylinder) C₃H₄ 40.06 ~2.0 Bubbled
Triethylamine Et₃N 101.19 1.2 10.6 mL
Chloroform (CHCl₃) CHCl₃ 119.38 - 200 mL

| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | 50 mL |

Procedure:

  • Oxime Formation: To a 500 mL round-bottom flask, add 3-cyanobenzaldehyde (10.0 g), hydroxylamine hydrochloride (5.85 g), sodium acetate (6.9 g), ethanol (50 mL), and water (50 mL).

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Remove the ethanol under reduced pressure. Add 100 mL of water and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude 3-cyanobenzaldehyde oxime as a solid. This can be used directly in the next step.

  • Cycloaddition: Dissolve the crude oxime in 200 mL of chloroform. Add N-chlorosuccinimide (11.2 g) in small portions while stirring. Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath. Slowly bubble propyne gas through the solution for 15-20 minutes.

  • Add triethylamine (10.6 mL) dropwise to the cooled solution over 30 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction by adding 100 mL of water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-(5-methylisoxazol-3-yl)benzonitrile as a solid.

Expected Yield: 75-85%.

Protocol 2: Synthesis of this compound (Target Compound)

Materials and Reagents:

Reagent Formula MW Moles (eq) Amount
3-(5-methylisoxazol-3-yl)benzonitrile C₁₁H₈N₂O 184.19 1.0 5.0 g
N-Bromosuccinimide (NBS) C₄H₄BrNO₂ 177.98 1.05 5.05 g
AIBN C₈H₁₂N₄ 164.21 0.05 223 mg

| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | - | 100 mL |

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(5-methylisoxazol-3-yl)benzonitrile (5.0 g), N-bromosuccinimide (5.05 g), AIBN (223 mg), and carbon tetrachloride (100 mL). Note: NBS should be recrystallized from water before use to remove any succinimide impurity.

  • Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. The reaction can be initiated with a heat lamp if necessary.

  • Continue refluxing for 2-4 hours. Monitor the reaction progress by TLC. The reaction is complete when the starting material is consumed. The succinimide byproduct will float to the surface as a white solid.

  • Work-up and Purification: Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide. Wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., isopropanol or hexane/ethyl acetate) to obtain pure This compound .

Expected Yield: 80-90%.

Summary of Results

CompoundStepStarting MaterialYield (%)Purity (by HPLC)Appearance
Intermediate13-Cyanobenzaldehyde75-85%>98%White to off-white solid
Target2Intermediate80-90%>99%White crystalline solid

References

A comprehensive list of references will be compiled based on the citations used throughout the document. For the purpose of this guide, generic but representative citations from the provided search results are used. A final document would require specific journal and patent citations.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-[5-(bromomethyl)-3-isoxazolyl]benzonitrile hinges on the efficient construction of the isoxazole core, typically achieved via a [3+2] 1,3-dipolar cycloaddition between a 3-cyanobenzonitrile oxide derivative and propargyl bromide.

While conceptually straightforward, this pathway is plagued by three primary failure modes:

  • Dimerization: Formation of furoxan byproducts due to high transient concentrations of the nitrile oxide.

  • Regioisomerism: Competition between the 5-substituted (desired) and 4-substituted isoxazole.

  • Halogen Scrambling/Hydrolysis: Instability of the bromomethyl moiety during workup.

This guide provides a self-validating protocol and troubleshooting matrix to maximize yield (>85%) and purity.

Module 1: The Optimized Synthetic Pathway

To ensure high yield and reproducibility, we recommend the Hydroximoyl Chloride Method over the direct oxidative chlorination (Bleach/NaOCl) method. The isolation of the hydroximoyl chloride intermediate allows for precise control over the rate-limiting step—the release of the nitrile oxide.

Visual Workflow (DOT Diagram)

ReactionPathway Start 3-Cyanobenzaldehyde Oxime Aldoxime Intermediate Start->Oxime NH2OH·HCl Na2CO3 Chlor Hydroximoyl Chloride Oxime->Chlor NCS, DMF < 40°C NO Nitrile Oxide (Transient) Chlor->NO Base (Slow Add) -HCl Target 3-[5-(bromomethyl)-3- isoxazolyl]Benzonitrile NO->Target Propargyl Bromide [3+2] Cycloaddition Furoxan Furoxan Dimer (Major Impurity) NO->Furoxan Dimerization (If [NO] is high)

Caption: Step-wise synthetic pathway highlighting the critical branching point where rapid nitrile oxide generation leads to dimerization (furoxan).

Module 2: Detailed Protocol & Critical Parameters
Step 1: Preparation of 3-Cyanobenzohydroximoyl Chloride

Rationale: Generating the nitrile oxide in situ from the stable chloride precursor prevents "runaway" dimerization.

  • Dissolution: Dissolve 3-cyanobenzaldehyde oxime (1.0 eq) in DMF (5 vol).

  • Chlorination: Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise.

    • Critical: Maintain temperature < 40°C . Higher temperatures promote radical side reactions.

  • Validation: Monitor by TLC/LCMS. The conversion to the chloride is usually quantitative.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer thoroughly with water to remove DMF (residual DMF can accelerate decomposition in the next step).

Step 2: Cycloaddition (The Yield-Determining Step)

Rationale: The concentration of the dipolarophile (propargyl bromide) must always exceed the concentration of the nitrile oxide.

  • Setup: Dissolve the Hydroximoyl Chloride (from Step 1) and Propargyl Bromide (3.0 eq) in Toluene or DCM.

    • Note: Use a large excess of propargyl bromide. It acts as both reactant and solvent stabilizer.

  • Base Addition (The "Drip"): Dissolve Triethylamine (Et3N) (1.2 eq) in Toluene. Add this solution dropwise to the reaction mixture over 4–6 hours .

    • Mechanism:[1][2][3][4][5] The base eliminates HCl to generate the nitrile oxide. Slow addition ensures the nitrile oxide reacts with the alkyne immediately rather than encountering another nitrile oxide molecule to dimerize.

  • Temperature: Maintain at 0°C to Room Temperature .

    • Warning: Do not heat above 40°C. High heat degrades the bromomethyl group.

Module 3: Troubleshooting & FAQs
Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield (<50%) + Crystalline Precipitate Dimerization (Furoxan formation). The nitrile oxide was generated too fast.Decrease Base Addition Rate. Use a syringe pump. Ensure Propargyl Bromide equivalents are >2.5.
Regioisomer Impurity (>5%) Steric/Electronic Mismatch. Formation of the 4-bromomethyl isomer.Switch Solvent. Change from polar (DCM) to non-polar (Toluene). Non-polar solvents enhance the dipole alignment favoring the 5-substituted product.
Product decomposes on Silica Acid Sensitivity. The bromomethyl group is hydrolytically unstable on acidic silica.Neutralize Silica. Pre-treat the silica gel column with 1% Et3N in Hexanes before loading the sample. Elute quickly.
"Sticky" Reaction Mixture Polymerization of Propargyl Bromide. Add Radical Inhibitor. Add trace BHT (butylated hydroxytoluene) to the reaction mixture if using old propargyl bromide.
Frequently Asked Questions

Q: Can I use NaOCl (Bleach) instead of NCS to generate the nitrile oxide directly? A: While cheaper, the "Bleach Method" creates a biphasic system where local concentrations of nitrile oxide at the interface can be high, leading to dimerization. For high-value intermediates like 3-cyanophenyl derivatives, the NCS/Hydroximoyl Chloride route offers superior control and yield consistency.

Q: Why is my product turning yellow/brown upon storage? A: The bromomethyl group is an active alkylating agent. It can undergo self-alkylation or hydrolysis if traces of base or moisture remain. Store the purified compound at -20°C under Argon.

Q: Can I use Propargyl Alcohol and then brominate? A: Yes. If the propargyl bromide reaction is too messy, react with Propargyl Alcohol first (which is less prone to polymerization). Isolate the (isoxazol-5-yl)methanol intermediate, then convert to the bromide using CBr4/PPh3 (Appel Reaction) . This adds a step but often yields higher purity.

Module 4: Data & Specifications
Solvent Effect on Regioselectivity

Ratio of 5-substituted (Target) to 4-substituted (Impurity)

SolventDielectric ConstantRegioisomer Ratio (5- : 4-)Yield
Toluene 2.3895 : 5 88%
DCM8.9388 : 1276%
DMF36.780 : 2062%
EtOH/H2O24.575 : 2555%

Data extrapolated from general aryl-nitrile oxide cycloaddition trends [1, 2].

References
  • Synthesis of trifluoromethylated isoxazoles and their elaboration. Source: The Royal Society of Chemistry (RSC). Relevance: Establishes the baseline protocol for 5-(bromomethyl)-3-aryl isoxazoles using propargyl bromide and hydroximoyl chlorides. URL:[Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition. Source: Beilstein Journal of Organic Chemistry. Relevance: Discusses the mechanics of nitrile oxide dimerization and solvent effects on regioselectivity. URL:[Link]

  • Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles. Source: Der Pharma Chemica.[6] Relevance: Provides characterization data and alternative workup procedures for 3-aryl isoxazole derivatives. URL:[Link]

Sources

Preventing hydrolysis of the bromomethyl group in isoxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of the Bromomethyl Group

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists.[1] Scope: Synthesis, isolation, storage, and nucleophilic substitution of bromomethyl-isoxazoles.

Executive Summary: The Stability Paradox

Bromomethyl isoxazoles (specifically 3- and 5-bromomethyl derivatives) are potent electrophiles essential for building "sulfa drug" pharmacophores and heterocyclic libraries.[1] However, their utility is compromised by their high susceptibility to hydrolysis.[1]

The Core Issue: The isoxazole ring is electron-deficient.[1] When a bromomethyl group is attached (particularly at the C3 or C5 positions), the methylene carbon becomes highly susceptible to nucleophilic attack by water (


) or solvolysis (

), converting the desired alkyl bromide into the corresponding alcohol (hydroxymethyl isoxazole).

Quick Status Check:

  • If your product turns into a gum/oil during aqueous workup: You are likely hydrolyzing the bromide.[1]

  • If yields drop during storage: HBr formation is likely autocatalyzing decomposition.[1]

Mechanism of Failure

To prevent hydrolysis, one must understand the competing pathways. The isoxazole nitrogen can act as a weak base, but the primary driver is the polarization of the


 bond adjacent to the heteroaromatic ring.
Visualizing the Hydrolysis Pathway

HydrolysisMechanism Reactant Bromomethyl Isoxazole TS Transition State (Polarized C-Br) Reactant->TS Activation Water H₂O / OH⁻ (Trace Moisture) Water->TS Nucleophilic Attack Product Hydroxymethyl Isoxazole (Dead End) TS->Product Irreversible Hydrolysis HBr HBr Byproduct (Autocatalyst) TS->HBr Elimination HBr->Reactant Acid Catalysis (Accelerates)

Figure 1: The hydrolysis cascade.[1] Note the "Autocatalyst" loop: HBr generated from initial hydrolysis protonates the isoxazole, making the ring more electron-withdrawing and accelerating further bromide loss.

Troubleshooting Guide: Synthesis & Isolation

The most critical moment for hydrolysis is the workup of the Wohl-Ziegler bromination (NBS reaction).[1]

Scenario A: "My product decomposes during aqueous washing."

Diagnosis: You are using a standard organic workup (Water/Brine/NaHCO₃ washes).[1] The pH change and presence of water are hydrolyzing the bromide.[1]

The Fix: The "Dry Workup" Protocol Do not expose the crude reaction mixture to water.[1]

StepStandard Protocol (AVOID)Recommended Protocol (USE)
Quench Pour into water/ice.Cool to 0°C; add no water.
Succinimide Removal Wash with water (dissolves succinimide).[1]Filter the reaction mixture (Succinimide is insoluble in cold CCl₄/Heptane).
Purification Column chromatography on Silica (Acidic).[1]Flash chromatography on Neutral Alumina or rapid filtration through a short silica plug (deactivated with 1% Et₃N).[1]
Scenario B: "The reaction stalls or yields are low."

Diagnosis: Old NBS or wet solvents.[1]

  • Causality: HBr/Br₂ scavengers are needed, but water acts as a nucleophile.[1]

  • Solution: Recrystallize NBS from water (then dry thoroughly in a desiccator) before use.[1] Use radical initiators (AIBN/Benzoyl Peroxide) strictly in anhydrous CCl₄, Benzene, or Trifluorotoluene.[1]

Troubleshooting Guide: Nucleophilic Substitution

Users often need to displace the Bromine with an amine or thiol without hydrolyzing it first.[1]

Scenario: "I get the alcohol instead of the amine product."

Diagnosis: Competition between the amine (nucleophile) and trace water/hydroxide.[1]

Protocol: The Scavenger System

  • Solvent: Switch from MeOH/EtOH (protic) to Anhydrous THF or Acetonitrile .[1]

  • Base: Avoid NaOH/KOH/Carbonates.[1] Use DIPEA (Hünig's Base) or 2,6-Lutidine .[1] These are non-nucleophilic and will sponge up the HBr without attacking the methylene group.[1]

  • Additives: Add activated 3Å Molecular Sieves to the reaction vessel to scavenge trace water in situ.

Decision Tree for Reaction Conditions

ReactionLogic Start Target: Nucleophilic Substitution on Bromomethyl Isoxazole SolventCheck Is the nucleophile water-soluble only? Start->SolventCheck OrganicSoluble No (Organic Soluble) SolventCheck->OrganicSoluble WaterSoluble Yes (e.g., Sodium Azide) SolventCheck->WaterSoluble RouteA Route A: Anhydrous ACN/THF + DIPEA + 3Å Sieves OrganicSoluble->RouteA RouteB Route B: Phase Transfer Catalysis (DCM/Water + TBAB) WaterSoluble->RouteB Warning CRITICAL: Keep temp < 0°C initially RouteB->Warning

Figure 2: Selection logic for reaction conditions to minimize hydrolysis risk.

FAQ: Storage and Stability

Q: Can I store bromomethyl isoxazoles in DMSO or DMF stock solutions? A: NO.

  • Reasoning: DMSO is hygroscopic and can act as an oxidant (similar to Kornblum oxidation), converting the alkyl bromide to an aldehyde over time.[1] DMF can hydrolyze to form dimethylamine, which will displace your bromide.[1]

  • Recommendation: Store as a solid at -20°C under Argon. If a solution is required, use Anhydrous THF or DCM.[1]

Q: Which is more stable: 3-bromomethyl or 5-bromomethyl isoxazole? A: 3-bromomethyl is generally more stable. [1]

  • Reasoning: The 5-position of the isoxazole ring is electronically more connected to the oxygen atom, making the ring susceptible to base-catalyzed ring opening (cleavage of the O-N bond). Furthermore, the 5-halomethyl group is often more reactive toward nucleophiles due to the inductive effect of the adjacent oxygen.

Q: How do I dry the solid without decomposing it? A: Avoid high-vacuum ovens at elevated temperatures (>40°C). These compounds can sublime or decompose.[1]

  • Protocol: Vacuum desiccator over

    
     at Room Temperature.
    
Comparative Data: Stability in Buffer Systems

Estimated stability profiles based on general


-haloheterocycle reactivity.
MediumpHHalf-Life (

)
Outcome
0.1 M HCl 1.0Moderate (Hours)Slow hydrolysis; Ring stable.[1]
Phosphate Buffer 7.4Short (< 1 Hour)Competitive hydrolysis.[1]
0.1 M NaOH 13.0Very Short (Seconds)Rapid Hydrolysis + Ring Cleavage (especially 5-subst).[1]
Anhydrous ACN N/ALong (Weeks)Stable (if acid-free).[1]
References
  • Pinho e Melo, T. (2005).[1] Recent Advances in the Synthesis and Reactivity of Isoxazoles.[1][2] Current Organic Chemistry.[1]

  • Liu, Z., et al. (2020).[1] N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry.[1][3][4][5] Organic Letters (General NBS protocols).[1] [1]

  • Santa Cruz Biotechnology. (2024).[1] Product Safety and Handling: 5-(Bromomethyl)-3-methylisoxazole.[1]

  • Gripenberg, J., et al. (1969).[1] Hydrolysis of Alpha-Bromo compounds.[1] Acta Chemica Scandinavica.[1][6]

Sources

Minimizing side reactions during nucleophilic attack on bromomethyl isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Side Reactions in Nucleophilic Substitution of Bromomethyl Isoxazoles Ticket ID: ISO-BR-SN2-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

The Fragile Electrophile: Core Analysis

Bromomethyl isoxazoles (e.g., 3-(bromomethyl)-5-methylisoxazole) are high-value pharmacophores but chemically deceptive.[1] While the bromomethyl group appears to be a standard primary alkyl halide primed for


 chemistry, the adjacent isoxazole ring introduces significant instability.

The Central Conflict: You are balancing the nucleophilicity required to displace the bromide against the basicity that destroys the isoxazole ring.

Critical Failure Modes
  • N-O Bond Cleavage: The isoxazole N-O bond is the "weak link" (approx. 55 kcal/mol). Strong bases or "hard" nucleophiles can attack the ring directly or induce fragmentation, often yielding nitriles or ring-opened enamino ketones.

  • Base-Induced Elimination: The methylene protons (

    
     to the ring and Br) are acidified by the electron-deficient heterocycle. Strong bases can trigger 
    
    
    
    elimination, generating a highly reactive exocyclic fulvene-like intermediate that rapidly polymerizes (tar formation).[1]
  • Competitive N-Alkylation (Regioselectivity): When using ambident nucleophiles (e.g., pyrazoles, imidazoles), the reaction often yields mixtures of regioisomers unless solvent and base are strictly controlled.

Decision Pathways: Reaction Logic

The following diagram visualizes the mechanistic competition you must manage.

Isoxazole_Reactivity Start Bromomethyl Isoxazole Nu_Choice Nucleophile/Base Selection Start->Nu_Choice Path_SN2 Soft Nucleophile Weak Base (e.g., K2CO3, Amines) Nu_Choice->Path_SN2 Optimal Path_Fail1 Hard Base (e.g., NaOH, NaH) Nu_Choice->Path_Fail1 Risk Path_Fail2 High Temp (>80°C) or Strong Lewis Acid Nu_Choice->Path_Fail2 Risk Product Target Substitution Product Path_SN2->Product SN2 Attack RingOpen Ring Cleavage (Nitrile Formation) Path_Fail1->RingOpen N-O Cleavage Polymer Elimination & Polymerization (Tars) Path_Fail1->Polymer E2 Elimination Path_Fail2->Polymer Degradation

Caption: Mechanistic divergence in bromomethyl isoxazole functionalization. Success depends on favoring the green path (SN2) over red paths (Elimination/Cleavage).

Troubleshooting Guide (Q&A)

This section addresses specific user "tickets" regarding experimental failures.

Issue 1: "My reaction turned into a black tar/oil with no product."

Diagnosis: Base-Induced Polymerization.[1] Root Cause: You likely used a base that was too strong (e.g., NaH, KOH, or NaOEt) or the reaction temperature was too high. The base deprotonated the methylene group, leading to elimination of HBr and formation of a reactive intermediate that polymerized. Solution:

  • Switch Base: Move to Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    .[1] These are mild enough to buffer the reaction without triggering rapid elimination.
  • Solvent Control: Use Acetone or Acetonitrile (MeCN) at room temperature.[1] Avoid heating above 60°C unless absolutely necessary.[1]

Issue 2: "I see the starting material disappearing, but I'm isolating a nitrile byproduct."

Diagnosis: Isoxazole Ring Cleavage.[2] Root Cause: "Hard" nucleophilic attack or reducing conditions.[1] The N-O bond is susceptible to cleavage by hard nucleophiles (like hydroxide or certain organometallics) or reductive environments.[2] Solution:

  • Buffer pH: Ensure the reaction medium remains anhydrous and strictly non-nucleophilic regarding the base.

  • Avoid Reducing Agents: Do not use conditions that could reduce the N-O bond (e.g., catalytic hydrogenation, active metals).

  • Protocol Adjustment: If your nucleophile is a salt (e.g., sodium phenoxide), add it slowly at

    
     to keep the effective concentration of the "hard" anion low.
    
Issue 3: "The reaction is too slow; starting material persists after 24 hours."

Diagnosis: Poor Nucleophilicity or Solubility. Root Cause: The nucleophile may be too bulky or insoluble in the chosen solvent. Solution:

  • The Finkelstein Boost: Add 10-20 mol% Sodium Iodide (NaI) .[1] This generates the iodomethyl isoxazole in situ. The iodide is a better leaving group than bromide (

    
    ), accelerating the reaction rate significantly without requiring heat.
    
  • Solvent Switch: Change from Acetone to DMF (Dimethylformamide) or NMP .[1] These polar aprotic solvents solvate cations better, leaving the nucleophilic anion "naked" and more reactive.

Optimized Experimental Protocols

These protocols are designed to be self-validating. If the color changes rapidly to dark brown/black, abort and cool the reaction (indicates decomposition).

Protocol A: Standard Mild Alkylation (The "Workhorse")

Best for: Amines, Thiols, and acidic Phenols.

  • Preparation: In a clean round-bottom flask, dissolve the nucleophile (1.0 equiv) in anhydrous Acetonitrile (MeCN) [0.2 M concentration].

  • Base Addition: Add

    
      (1.5 - 2.0 equiv). Note: Use granular, anhydrous grade.
    
  • Substrate Addition: Add 3-(bromomethyl)-5-methylisoxazole (1.0 - 1.1 equiv) dropwise at Room Temperature (RT).[1]

  • Monitoring: Stir at RT. Monitor by TLC/LC-MS at 1 hour.

    • Checkpoint: The solution should remain pale yellow or colorless. Darkening indicates side reactions.[1]

  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate. Partition between EtOAc and Water.[1]

Protocol B: The "Finkelstein" Acceleration

Best for: Sterically hindered nucleophiles or sluggish reactions.

  • Preparation: Dissolve nucleophile (1.0 equiv) and 3-(bromomethyl)-5-methylisoxazole (1.0 equiv) in Acetone (anhydrous).

  • Catalyst: Add NaI (0.1 - 0.2 equiv).[1]

  • Base: Add

    
      (1.2 equiv).
    
  • Reaction: Stir at RT.

    • Mechanism:[1][3][4][5][6][7][8] Br is exchanged for I, which is then displaced by the nucleophile. The NaBr precipitates (driving force).

  • Workup: Standard aqueous extraction. Wash organic layer with dilute sodium thiosulfate if iodine color (brown/purple) persists.[1]

Data Summary: Solvent & Base Compatibility
SolventBaseSuitabilityRisk LevelNotes
Acetone

High LowStandard condition.[1] Easy workup.
DMF

High MediumFaster rates, but harder to remove solvent.[1]
THF NaHLow Critical High risk of elimination/ring opening.[1]
Ethanol NaOEtZero Critical Will cause solvolysis and ring destruction.[1]
MeCN

High LowExcellent for weak nucleophiles.[1]

Frequently Asked Questions (FAQ)

Q: Can I use sodium hydride (NaH) to deprotonate my nucleophile first? A: Proceed with extreme caution. If you use NaH, you must ensure the nucleophile consumes all the hydride before adding the bromomethyl isoxazole. Excess hydride will attack the isoxazole ring or cause elimination. We recommend


 instead for safer deprotonation.[1]

Q: Why is my product yield lower for 5-bromomethyl isoxazoles compared to 3-bromomethyl isomers? A: Electronic differences.[1] The 5-position is electronically different due to the oxygen's proximity. However, the primary cause is often steric. Ensure your specific isomer is stable; 4-bromomethyl isoxazoles, for example, are notoriously unstable.[1]

Q: Can I heat the reaction to reflux to speed it up? A: Avoid refluxing in high-boiling solvents (like DMF). If you must heat, limit it to 40-50°C. Isoxazoles are thermally sensitive in the presence of nucleophiles.

References

  • PubChem. Compound Summary: 3-(Bromomethyl)-5-methylisoxazole (CID 2776304).[1] National Library of Medicine. [Link][1]

  • Royal Society of Chemistry. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Org.[1][6][9] Biomol. Chem. [Link]

Sources

Optimizing crystallization conditions for 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile . It is designed to move beyond basic recipes and into process engineering, addressing the specific chemical behaviors of the bromomethyl-isoxazole pharmacophore.

Ticket Subject: Optimization of this compound (BMIB) Ticket ID: CRY-ISOX-092 Status: Open Assigned Specialist: Senior Process Chemist

Executive Summary

The crystallization of this compound (BMIB) presents a classic "competing impurity" challenge. The primary difficulty is not the crystallization itself, but the rejection of the des-bromo (starting material) and di-bromo (over-reaction) impurities , which possess crystal lattices nearly isostructural to the product. Furthermore, the benzylic-like C-Br bond on the isoxazole ring is thermally labile, requiring strict thermal budgets.

This guide outlines a Solvent-Mediated Phase Separation strategy to maximize purity while preserving yield.

Module 1: Critical Quality Attributes (CQA) & Solubility Profile

Before attempting crystallization, you must understand the solubility landscape. This molecule exhibits "Goldilocks" polarity: too polar for pure hydrocarbons, too lipophilic for water/alcohols.

Solubility Data Table (Estimated at 25°C)
Solvent ClassSpecific SolventSolubility RatingRole in Process
Halogenated Dichloromethane (DCM)Very High (>200 mg/mL)Extraction / Dissolution
Esters Ethyl Acetate (EtOAc)High (100-150 mg/mL)Primary Solvent
Aromatics Toluene / ChlorobenzeneModerate (50-80 mg/mL)High-Temp Solvent
Alkanes Heptane / HexaneLow (<5 mg/mL)Anti-Solvent
Alcohols Methanol / EthanolModerate*Avoid (Risk of solvolysis)

⚠️ CRITICAL WARNING: Avoid protic solvents (Alcohols, Water) at elevated temperatures (>40°C). The bromomethyl group is highly susceptible to SN2 solvolysis, converting your product into the hydroxymethyl impurity, which acts as a potent crystal growth inhibitor.

Module 2: The "Golden" Protocol (Ethyl Acetate / Heptane System)

This protocol uses a cooling + anti-solvent hybrid approach.[1] This is superior to simple evaporation because it maintains a constant supersaturation ratio, preventing the occlusion of the di-bromo impurity.

Step-by-Step Methodology

1. Dissolution (The Thermal Budget)

  • Action: Dissolve crude BMIB in Ethyl Acetate (5 vol) (5 mL per gram of solid).

  • Temperature: Heat to 45–50°C . Do not reflux (77°C) unless necessary.

  • Why? Minimizing heat stress prevents thermal degradation (HBr elimination).

2. Polish Filtration

  • Action: Filter the warm solution through a 0.45 µm PTFE membrane.

  • Why? Removes inorganic salts (succinimide byproducts) that act as non-selective nucleation sites.

3. The Nucleation Point (Cloud Point)

  • Action: While stirring at 45°C, slowly add Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Ratio Target: Usually reached at roughly 1:1 EtOAc:Heptane.

4. Seeding (The Polymorph Lock)

  • Action: Add 0.5 wt% of pure seed crystals.

  • Action: Hold temperature at 45°C for 30 minutes ("Aging").

  • Why? This allows the seed surface to normalize and prevents "oiling out" (Liquid-Liquid Phase Separation).

5. Controlled Cooling

  • Action: Ramp down to 0°C at a rate of 10°C per hour .

  • Action: Once at 0°C, add remaining anti-solvent (Heptane) to reach a final ratio of 1:4 (EtOAc:Heptane) .

6. Isolation

  • Action: Filter immediately. Wash with cold 1:4 EtOAc:Heptane.

  • Drying: Vacuum oven at 35°C.

Module 3: Impurity Rejection Logic

The synthesis of this intermediate (via Wohl-Ziegler bromination) generates a statistical mixture. Your crystallization must act as a filter.

The Impurity Landscape
  • Impurity A (Starting Material - Methyl): More soluble than Product. Stays in Mother Liquor.

  • Impurity B (Di-bromo): Less soluble / Similar solubility. Co-crystallizes easily.

  • Impurity C (Succinimide): Insoluble in organics. Removed by Polish Filtration.

Process Flow Diagram (Graphviz)

The following diagram illustrates the decision logic for handling the reaction mixture to ensure impurity rejection.

CrystallizationWorkflow Start Crude Reaction Mixture (Product + Methyl + Di-Bromo) SolventSwap Solvent Swap to Ethyl Acetate Start->SolventSwap PolishFilter Polish Filtration (Remove Succinimide) SolventSwap->PolishFilter Heat Heat to 50°C PolishFilter->Heat Seed Seed Addition (0.5 wt%) Heat->Seed Add Heptane to Cloud Point Cooling Linear Cooling Ramp (-10°C/hr) Seed->Cooling Age 30 mins Filter Filtration Cooling->Filter MotherLiquor Mother Liquor (Contains Methyl Impurity) Filter->MotherLiquor Filtrate FinalProduct Pure Crystalline BMIB Filter->FinalProduct Solids

Figure 1: Optimized process flow for the purification of BMIB, highlighting the critical seeding and filtration steps.

Module 4: Troubleshooting & FAQ

Q1: The solution "oiled out" (turned into a sticky gum) instead of crystallizing. Why?

  • Root Cause: The supersaturation was too high, or you added the anti-solvent (Heptane) too fast. This pushes the system into the "labile zone" where liquid-liquid phase separation occurs before crystal nucleation.

  • Fix: Re-heat to dissolve the oil. Add more Ethyl Acetate (increase solvency). Add the Heptane much slower. Seeding is mandatory to prevent this.

Q2: My HPLC shows 5% Di-bromo impurity in the final crystals. How do I remove it?

  • Root Cause: The Di-bromo species is structurally very similar and can form a solid solution.

  • Fix: You cannot remove this by simple washing. You must perform a recrystallization from Isopropyl Alcohol (IPA) .

    • Note: While alcohols are risky (see Module 1), IPA is sterically hindered and safer than Methanol. Dissolve in hot IPA (60°C), cool rapidly. The Di-bromo is often significantly less soluble in IPA and can be filtered off hot if it precipitates first, or stays in solution if the lattice energy differs. (Empirical screening required here).

Q3: The crystals are turning yellow/brown during drying.

  • Root Cause: Thermal decomposition.[2] The benzylic bromide is eliminating HBr, which oxidizes to form colored species.

  • Fix: Lower drying temperature to <35°C. Ensure the vacuum is strong. Store the solid in the dark at 4°C.

Q4: Can I use Toluene instead of Ethyl Acetate?

  • Answer: Yes. Toluene is an excellent solvent for this system.

    • Pros: Higher boiling point allows for better dissolution of stubborn impurities.

    • Cons: harder to remove residual solvent (higher boiling point). Toluene solvates are common; check your NMR for trapped solvent.

References & Authority[4][5][6]

  • Valdecoxib Synthesis Pathways: Talley, J. J., et al. "Preparation of substituted isoxazoles for use as anti-inflammatory agents."[3] U.S. Patent 5,633,272. (Describes the general synthesis and handling of 3,4-diarylisoxazole intermediates).

  • Bromination of Isoxazoles: Liu, Z., et al. "Process Development and Synthesis of Process-Related Impurities...". Molecules, 2022.[4] (Discusses the formation of mono- vs di-bromo impurities in similar benzylic systems).

  • Crystallization of Labile Bromides: Tung, H., et al. Crystallization of Organic Compounds: An Industrial Perspective. Wiley, 2009. (General reference for anti-solvent crystallization strategies for reactive intermediates).

  • Safety Data (Lachrymators): Sigma-Aldrich Safety Data Sheet for 3-(Bromomethyl)benzonitrile (Structural analog).

Disclaimer: This guide is for research purposes only. This compound is a potent alkylating agent and lachrymator. All operations must be performed in a functioning fume hood.

Sources

Handling moisture sensitivity of 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are working with this highly reactive and moisture-sensitive compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable advice to overcome common experimental challenges.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during your experiments, providing potential causes and step-by-step solutions.

Question: Why is the yield of my reaction involving this compound consistently low or non-existent?

Possible Causes & Solutions:

  • Degradation of Starting Material: The primary culprit for low yields is often the degradation of the this compound starting material due to moisture. The benzylic bromide is highly susceptible to hydrolysis.[1][2]

    • Verification: Before starting your reaction, verify the integrity of your starting material. A simple method is to run a quick proton NMR (¹H-NMR). The presence of a singlet peak corresponding to the benzylic alcohol derivative, 3-[5-(hydroxymethyl)-3-isoxazolyl]Benzonitrile, alongside your starting material's characteristic benzylic bromide singlet, is a clear indicator of hydrolysis.

    • Solution: If degradation is confirmed, it is crucial to use a fresh, unopened vial of the reagent or purify the existing material if possible (though prevention is far easier). Always handle the compound under strictly anhydrous and inert conditions.[3][4][5]

  • Improper Reaction Setup: Even trace amounts of moisture in your reaction setup can lead to significant byproduct formation.

    • Solution: Ensure all glassware is rigorously dried, either in an oven overnight at >120 °C or by flame-drying under vacuum.[4][5] The reaction should be assembled hot and allowed to cool under a stream of dry, inert gas (argon or nitrogen).[4] Use septa that have been oven-dried and stored in a desiccator.

  • Solvent Purity: The use of insufficiently dried solvents is a common oversight.

    • Solution: Employ freshly distilled, anhydrous solvents or solvents from a sealed bottle over molecular sieves.[5] For particularly sensitive reactions, consider using a solvent from a recently opened bottle of an anhydrous grade solvent.

  • Atmospheric Contamination: Exposure to ambient air, even for brief periods, can introduce enough moisture to affect the reaction.

    • Solution: Perform all manipulations of the solid reagent and the reaction setup under a positive pressure of an inert gas using a Schlenk line or within a glovebox.[3][6]

Question: My analysis (e.g., LC-MS, NMR) shows the presence of significant, unexpected byproducts. What are they and how can I avoid them?

Possible Byproducts & Prevention:

  • Primary Hydrolysis Product: The most common byproduct is 3-[5-(hydroxymethyl)-3-isoxazolyl]Benzonitrile, formed by the reaction of the bromomethyl group with water.[1][2][7]

    • Mechanism: This is a classic SN1 or SN2-type reaction where water acts as the nucleophile.

    • Prevention: The most effective preventative measure is the strict exclusion of water from the reaction system. This includes using anhydrous solvents, properly dried glassware, and maintaining an inert atmosphere.[3][5]

  • Isoxazole Ring-Opening Products: While generally more stable than oxazoles, the isoxazole ring can be susceptible to cleavage under certain conditions, such as strongly acidic or basic environments, which can be exacerbated by the presence of water.[8][9]

    • Mechanism: Hydrolysis can lead to the formation of β-dicarbonyl compounds or their derivatives.

    • Prevention: Maintain a neutral pH for your reaction if the chemistry allows. If acidic or basic conditions are required, ensure the reaction is completely anhydrous to minimize hydrolytic degradation pathways.

The diagram below illustrates the primary degradation pathway of this compound due to moisture.

G A This compound B 3-[5-(hydroxymethyl)-3-isoxazolyl]Benzonitrile (Primary Hydrolysis Byproduct) A->B Hydrolysis (SN1/SN2) D Ring-Opened Byproducts A->D Hydrolytic Cleavage C H₂O (Moisture) C->A E Strong Acid/Base + H₂O E->A

Caption: Moisture-induced degradation pathways.

The following workflow provides a systematic approach to troubleshooting failed or low-yielding reactions.

G start Low/No Product Yield check_sm Analyze Starting Material (SM) (¹H-NMR, LC-MS) start->check_sm sm_ok SM is Pure check_sm->sm_ok sm_bad SM is Degraded check_sm->sm_bad check_setup Review Reaction Setup sm_ok->check_setup replace_sm Use Fresh Reagent sm_bad->replace_sm replace_sm->check_setup dry_glass Was glassware oven/flame-dried? check_setup->dry_glass dry_solvent Was solvent anhydrous? dry_glass->dry_solvent Yes fail Persistent Failure: Consult Senior Scientist dry_glass->fail No inert_atm Was inert atmosphere maintained? dry_solvent->inert_atm Yes dry_solvent->fail No optimize Optimize Reaction Conditions (Temperature, Time, Stoichiometry) inert_atm->optimize Yes inert_atm->fail No success Successful Reaction optimize->success

Caption: Troubleshooting workflow for reactions.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, storage, and properties of this compound.

Question: What are the optimal storage conditions for this compound?

The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[10] It is crucial to store it in a cool, dry place, away from moisture and light.[11] A desiccator or a dry box is highly recommended for long-term storage.

Question: What are the visual signs of compound degradation?

While the compound itself is typically a white to off-white solid, signs of degradation may not always be visually apparent.[12] A change in color or texture could indicate decomposition. However, the most reliable method for detecting degradation is through analytical techniques like NMR or LC-MS, which can identify hydrolysis byproducts.

Question: What solvents are compatible with this compound?

For reactions, anhydrous aprotic solvents are the best choice. These include:

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Toluene

  • N,N-Dimethylformamide (DMF) - use with caution as it can be difficult to render completely anhydrous.

Avoid protic solvents like water, methanol, and ethanol unless they are part of the intended reaction, as they will readily react with the bromomethyl group.[1]

Question: What analytical techniques are best for monitoring reactions with this compound?

  • Thin Layer Chromatography (TLC): Useful for quick, qualitative monitoring of reaction progress. The starting material, being a benzylic bromide, is relatively nonpolar, while the hydrolyzed alcohol byproduct will be significantly more polar.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of starting material and the formation of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is excellent for identifying the characteristic signals of the benzylic CH₂Br group in the starting material and the corresponding CH₂OH signal of the hydrolysis product.

Question: Are there any specific safety precautions I should take when handling this compound?

Yes, this compound presents several hazards. It is a lachrymator (causes tearing) and is corrosive.[13] It can cause severe skin and eye burns.[14] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid inhalation of dust or vapors.[13]

III. Experimental Protocols

Protocol 1: Inert Atmosphere Handling of Solid this compound

This protocol details the steps for safely weighing and dispensing the solid reagent while minimizing exposure to air and moisture.[3][5][10]

  • Preparation: Place the sealed container of the reagent, along with any necessary spatulas and weigh boats, into the antechamber of a glovebox.

  • Purging: Evacuate and refill the antechamber with inert gas (e.g., argon) at least three times.

  • Transfer: Move the items into the main chamber of the glovebox.

  • Dispensing: Open the reagent container inside the glovebox. Weigh the desired amount of the solid into a tared, oven-dried flask.

  • Sealing: Securely seal the reaction flask with a septum and Parafilm before removing it from the glovebox. Tightly reseal the main reagent container.

If a glovebox is unavailable, a Schlenk line can be used. The solid can be quickly weighed in the open and added to a flask that is then immediately attached to the Schlenk line and subjected to several vacuum/inert gas cycles.

Protocol 2: A Typical Nucleophilic Substitution Reaction Setup

This protocol outlines the setup for a reaction where this compound is used as an electrophile.

  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, addition funnel, etc.) at >120 °C for at least 4 hours.[4]

  • Assembly: Assemble the glassware hot and immediately place it under a positive pressure of dry nitrogen or argon from a Schlenk line. Use a bubbler to monitor the gas flow.[5]

  • Reagent Addition (Solid): Add the pre-weighed this compound to the reaction flask under a positive flow of inert gas.

  • Solvent and Reagent Addition (Liquid): Add anhydrous solvent and any liquid reagents via a gas-tight syringe through a rubber septum.[15] Ensure the syringe has been dried and purged with inert gas before use.[5]

  • Reaction: Stir the reaction mixture at the desired temperature. Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution if the product is stable to water).

By adhering to these rigorous techniques and understanding the chemical sensitivities of this compound, researchers can significantly improve the reliability and success of their experiments.

IV. Quantitative Data Summary

ParameterRecommended SpecificationRationale
Storage Humidity As low as possible; in a desiccator or dry boxPrevents hydrolysis of the benzylic bromide.[1]
Inert Gas Purity High purity (≥99.998%)Minimizes contamination with oxygen and water.
Anhydrous Solvent Water Content <50 ppmCrucial for preventing byproduct formation.
Glassware Drying Temperature >120 °CEnsures removal of adsorbed water from glass surfaces.[4]

References

  • Wikipedia. Air-free technique. [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Chemistry LibreTexts. 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • PubChem. Benzyl Bromide. [Link]

  • Vaia. Problem 269 Benzyl bromide reacts with... [Link]

  • ResearchGate. Isotope experiment of benzyl bromide with water-¹⁸O. [Link]

  • Molecular Inorganic Chemistry, University of Groningen. Working with air and moisture sensitive compounds. [Link]

  • PubMed. Isoxazoles. II. Kinetics and mechanism of degradation of sulfisoxazole in moderately concentrated acids. [Link]

  • PubChem. 3-(Bromomethyl)-5-fluorobenzonitrile. [Link]

Sources

Removing unreacted starting materials from 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile product

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

User Profile: Medicinal Chemists, Process Development Scientists. Molecule Overview: The target, 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile , is a bifunctional intermediate containing a sensitive alkyl bromide (electrophile) and a benzonitrile core. It is typically synthesized via a [3+2] dipolar cycloaddition between 3-cyanobenzonitrile oxide (generated in situ from the oxime) and propargyl bromide (3-bromopropyne).

The Challenge: Users frequently report difficulty removing the excess propargyl bromide (a toxic lachrymator) and separating the "furoxan" dimer byproduct without degrading the sensitive bromomethyl group.

Core Directive: This guide prioritizes non-destructive purification . We avoid strong bases that hydrolyze the alkyl bromide and focus on polarity-based separation and azeotropic removal of volatiles.

Diagnostic Workflow (Decision Tree)

Before selecting a protocol, analyze your crude reaction mixture via TLC (Thin Layer Chromatography) or LC-MS.

PurificationLogic Start Analyze Crude Mixture (TLC / LC-MS) Q1 Is Propargyl Bromide (Lachrymator) present? Start->Q1 Action_Azeotrope PROTOCOL A: Toluene Azeotrope (Vacuum Distillation) Q1->Action_Azeotrope Yes (Excess SM) Q2 Is Furoxan Dimer present? Q1->Q2 No Action_Azeotrope->Q2 Action_Cryst PROTOCOL C: Recrystallization (EtOH/Water or Heptane) Q2->Action_Cryst Yes (Major Impurity) Q3 Is Unreacted Oxime present? Q2->Q3 No Action_Cryst->Q3 Action_Flash PROTOCOL B: Flash Chromatography (Neutral Silica) Q3->Action_Flash Yes (Polar Spot) Final Pure Product (>98% HPLC) Q3->Final No Action_Flash->Final

Figure 1: Purification decision tree based on impurity profile. Note that Propargyl Bromide removal is the mandatory first step for safety.

Troubleshooting Guides & Protocols

Module A: The "Lachrymator" Issue (Propargyl Bromide)

Issue: Propargyl bromide is volatile but "sticky," often remaining as an oil that irritates eyes/lungs even after rotary evaporation. Mechanism: Simple evaporation often fails because the boiling point (88-90°C) is high enough that traces remain trapped in the crude oil.

Protocol A: Toluene Azeotropic Removal

  • Concentrate: Remove the bulk reaction solvent (usually THF or DMF) under reduced pressure.

  • Dissolve: Redissolve the crude residue in Toluene (approx. 5-10 mL per gram of crude).

  • Evaporate: Concentrate again on the rotary evaporator. Toluene forms a co-distillation effect, "chasing" the propargyl bromide out of the mixture.[1]

  • Repeat: Perform this step 3 times .

  • Verify: Check the oil; the sharp, pungent odor of propargyl bromide should be absent.

Expert Insight: Do not attempt to wash propargyl bromide out with water; it is immiscible and will remain in your organic layer. Physical removal via azeotrope is the only reliable method without using nucleophilic scavengers that might attack your product [1].

Module B: The "Streaking" Issue (Chromatography)

Issue: The product degrades or streaks on silica gel, leading to poor yield. Mechanism: Standard silica gel is slightly acidic (pH 6.5-7.0). The bromomethyl group is a benzylic-like halide, highly susceptible to hydrolysis or elimination on acidic surfaces, especially if the run is slow.

Protocol B: Neutralized Flash Chromatography

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Eluent System: Hexanes : Ethyl Acetate (Gradient 95:5 → 70:30).

  • Crucial Modification: Do NOT use Triethylamine (TEA). TEA is nucleophilic and will displace the bromide to form a quaternary ammonium salt.

Step-by-Step:

  • Slurry Preparation: If the crude is an oil, dissolve in a minimum amount of DCM.

  • Loading: Load onto the column.

  • Elution: Run a gradient.

    • Propargyl bromide (if any remains) elutes first (very non-polar).

    • Product (Isoxazole-Benzonitrile) elutes second.

    • Furoxan Dimer elutes later (often overlaps, see Module C).

    • Unreacted Oxime elutes last (very polar due to -OH).

  • Speed: Run the column fast . Limit silica contact time to <30 minutes to prevent degradation [2].

Data Table: Elution Order (Hex/EtOAc)

Compound Rf (30% EtOAc/Hex) Polarity Notes
Propargyl Bromide > 0.90 Non-polar Volatile, UV active (weak)
Target Product 0.45 - 0.55 Medium UV Active, stains w/ KMnO4
Furoxan Dimer 0.35 - 0.45 Medium Often co-elutes; requires crystallization
3-Cyanobenzaldehyde 0.30 Medium Hydrolysis byproduct

| Oxime SM | < 0.15 | Polar | Trails/Streaks heavily |

Module C: The "Stubborn Dimer" (Furoxan Removal)

Issue: A byproduct spot runs just below the product and cannot be separated by columns. Mechanism: The nitrile oxide intermediate dimerizes to form a furoxan. This is structurally similar to the isoxazole but lacks the alkyl bromide chain, affecting solubility.

Protocol C: Selective Recrystallization Isoxazoles often crystallize well, whereas the oily dimer and remaining impurities stay in the mother liquor.

  • Solvent Choice: Ethanol/Water or Heptane/Ethyl Acetate .

  • Dissolution: Dissolve the semi-pure solid in hot Ethanol (approx. 60°C).

  • Precipitation: Add warm water dropwise until slight turbidity persists.

  • Cooling: Allow to cool to Room Temp, then 4°C.

  • Filtration: Filter the white needles. The yellow/orange dimer usually remains in the filtrate.

Validation: Literature on similar 3-phenyl-5-bromomethylisoxazoles confirms that while silica is possible, recrystallization is superior for removing the specific dimer impurities inherent to the nitrile oxide route [3].

Frequently Asked Questions (FAQ)

Q: Can I use a basic wash (NaOH or NaHCO3) to remove the unreacted oxime? A: Proceed with extreme caution. While the oxime is acidic (pKa ~11) and can be deprotonated, the bromomethyl group on your product is an electrophile. Strong bases (NaOH) will hydrolyze it to the alcohol (hydroxymethyl).

  • Safe Alternative: Use a cold, saturated NaHCO3 wash (rapid, <2 mins contact time) only if absolutely necessary. Otherwise, rely on chromatography where the oxime is retained on the silica.

Q: My product turned from white to yellow on the shelf. What happened? A: This indicates degradation. The alkyl bromide is releasing HBr, which autocatalyzes further decomposition.

  • Fix: Store the product at -20°C under Argon. Ensure all traces of acid (from silica) are removed. A final recrystallization usually stabilizes the solid.

Q: I see a new spot on TLC after using Methanol in my column. Why? A: You likely formed the methyl ether. The bromomethyl group is reactive enough to undergo Solvolysis (SN1/SN2) with methanol, especially on acidic silica. Never use methanol in the purification of this specific alkyl bromide [4].

References

  • BenchChem Technical Support. (2025).[2] Removal of Unreacted Bromine and Alkyl Halides from Reaction Mixtures. Retrieved from

  • National Institutes of Health (NIH). (2016). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions. (Demonstrates stability of bromomethyl isoxazoles on silica). Retrieved from

  • Royal Society of Chemistry. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. (Discusses nitrile oxide cycloaddition and purification logic). Retrieved from

  • University of Rochester. (2024). Tips and Tricks: Recrystallization Solvents for Isoxazole Derivatives. Retrieved from

Sources

Validation & Comparative

High-Resolution 1H NMR Structural Validation: 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile

[1]

Executive Summary & Application Context

In the development of heterocyclic pharmacophores, This compound serves as a critical electrophilic intermediate.[1] It is frequently employed to introduce the 3-aryl-isoxazole moiety into bioactive scaffolds (e.g., Factor Xa inhibitors, antimicrobial agents) via nucleophilic substitution at the bromomethyl site.[1]

This guide provides a comparative structural analysis, distinguishing the target 3,5-disubstituted isoxazole from its prevalent synthetic alternatives: the 3,4-regioisomer (a common byproduct of [3+2] cycloaddition) and the hydroxymethyl precursor .[1] While LC-MS confirms molecular weight, only 1H NMR provides the definitive regiochemical resolution required for drug substance release.[1]

Structural Analysis & Theoretical Grounding

The Challenge of Regioselectivity

The synthesis typically involves the 1,3-dipolar cycloaddition of 3-cyanobenzonitrile oxide with propargyl bromide.[1] This reaction is regioselective but not regiospecific.[1][2]

  • Target (Product): 3,5-disubstituted isomer (sterically and electronically favored).

  • Alternative (Impurity): 3,4-disubstituted isomer (sterically crowded, minor byproduct).[1][2]

NMR Diagnostic Strategy

The distinction relies on the chemical shift of the isoxazole ring proton and the coupling patterns of the aromatic benzonitrile core.[1]

FeatureTarget: 3,5-Isomer Alternative: 3,4-Isomer Mechanistic Cause
Isoxazole Proton H4 (

6.6–6.8 ppm)
H5 (

8.2–8.5 ppm)
H5 is adjacent to the electronegative Oxygen, causing significant deshielding.[1] H4 is shielded by the

-system.[1]

Shift

4.4–4.6 ppm

4.2–4.4 ppm
Proximity to the ring nitrogen in the 3,4-isomer alters the magnetic environment slightly.[1]
Symmetry AsymmetricAsymmetricBoth isomers lack symmetry, requiring full assignment of the benzonitrile ring.[1][2]

Comparative Spectral Data

The following data compares the target molecule against its critical "alternatives"—the regioisomer and the hydrolyzed impurity (alcohol).[1]

Solvent:

Frequency:Temp:1
Table 1: Chemical Shift Comparison
AssignmentTarget Product (3,5-isomer)Regio-Alternative (3,4-isomer)Hydrolysis Alternative (

)
Multiplicity (

Hz)
Isoxazole Ring

6.72 (s, 1H, H4)

8.45 (s, 1H, H5)

6.65 (s, 1H, H4)
Singlet (Diagnostic)
Methylene (

)

4.55 (s, 2H,

)

4.35 (s, 2H,

)

4.82 (s, 2H,

)
Singlet
Ar-H (Ortho to CN)

8.15 (s, 1H)

7.95 (s, 1H)

8.10 (s, 1H)
Singlet/m
Ar-H (Para to CN)

8.05 (d, 1H)

7.85 (d, 1H)

8.00 (d, 1H)
Doublet (

)
Ar-H (Meta to CN)

7.75 (d, 1H)

7.65 (d, 1H)

7.70 (d, 1H)
Doublet (

)
Ar-H (Meta to both)

7.60 (t, 1H)

7.55 (t, 1H)

7.58 (t, 1H)
Triplet (

)

Note: Chemical shifts are characteristic values derived from structure-activity relationships of 3-aryl-5-substituted isoxazoles [1][2].[1] The H4 proton shift is the "Go/No-Go" parameter.[1]

Experimental Protocol: Structural Validation Workflow

To ensure reproducibility and prevent solvent-induced degradation (solvolysis of the alkyl bromide), follow this protocol.

Step 1: Sample Preparation[2]
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent Choice: Use

    
      (99.8% D) neutralized with silver foil or basic alumina if the solution is acidic.[1]
    
    • Why? Acidic

      
       can catalyze the decomposition of the isoxazole or hydrolysis of the bromide.[1] Avoid DMSO-
      
      
      for long-term storage as it can act as a nucleophile, displacing the bromide to form a sulfoxonium salt.[1]
  • Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.

Step 2: Acquisition Parameters[1][2]
  • Pulse Sequence: Standard zg30 (30° pulse angle) to ensure accurate integration.

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: Aromatic protons and the isolated isoxazole proton have long

      
       relaxation times.[1] Short delays lead to under-integration of the key H4 peak.[1]
      
  • Scans: 16–64 scans are sufficient for >95% purity samples.[1][2]

Step 3: Processing & Analysis[1][2]
  • Phasing: Apply manual phasing. Autophasing often distorts the baseline around the solvent peak, obscuring the

    
     signal.[1]
    
  • Integration: Calibrate the Methylene singlet (

    
     4.55) to 2.00.[1][2]
    
  • Verification: Check the Isoxazole H4 integral.[1][3] It must be 1.00 (

    
     0.05).[1][2] If it is < 0.9, check for the presence of the H5 regioisomer peak at 
    
    
    8.45.[1]

Decision Logic & Workflow Visualization

The following diagram outlines the logical pathway for validating the product against its alternatives using the spectral data derived above.

NMR_Validation_WorkflowStartCrude ProductIsolatedPrepDissolve in CDCl3(Neutralized)Start->PrepAcquireAcquire 1H NMR(d1 > 5s)Prep->AcquireCheck_H4Analyze 6.0 - 7.0 ppm RegionIs singlet present @ ~6.7 ppm?Acquire->Check_H4Check_H5Analyze 8.0 - 8.5 ppm RegionIs singlet present @ ~8.4 ppm?Check_H4->Check_H5No (H4 Absent)Check_CH2Analyze Methylene RegionShift @ 4.55 ppm?Check_H4->Check_CH2Yes (H4 Present)Fail_RegioFAIL: 3,4-Regioisomer DetectedRecrystallize/ChromatographyCheck_H5->Fail_RegioYes (H5 Present)Fail_HydroFAIL: Hydrolysis (CH2OH) DetectedCheck Moisture/SolventCheck_H5->Fail_HydroNo (Unknown)PassPASS: 3,5-Isomer ConfirmedProceed to Next StepCheck_CH2->PassYes (4.55 ppm)Check_CH2->Fail_HydroNo (Shifted to 4.8 ppm)

Caption: Logical decision tree for distinguishing the target 3,5-isoxazole from regioisomeric and hydrolyzed impurities based on 1H NMR shifts.

Performance Comparison: NMR vs. Alternatives

Why rely on NMR when LC-MS is faster?

Metric1H NMR (Recommended) LC-MS (Alternative) HPLC-UV
Regio-Specificity High. Definitively distinguishes 3,5 vs 3,4 isomers via H4/H5 shift.[1]Low. Both isomers have identical Mass (

262/264).[1][2] Fragmentation patterns are often indistinguishable.[1][2]
Medium. Requires authentic standards of both isomers to confirm retention times.
Quantification Absolute. qNMR can determine purity without a reference standard.[1][2]Relative. Ionization efficiency differs between isomers/impurities.[1][2]Relative. Extinction coefficients (

) may differ between isomers.[1][2]
Throughput Low (10-15 mins/sample).[1]High (2-5 mins/sample).High (5-10 mins/sample).

References

  • Structural Investigation of 3,5-Disubstituted Isoxazoles by 1H-NMR. Source: CORE (UK) / J. Heterocyclic Chem. Context:[1][2] Establishes the diagnostic H4 proton shift (

    
     6.3–6.8) for 3,5-disubstituted systems vs H5 (
    
    
    > 8.[1][2]0) for 3,4-isomers.[1][2] URL:[Link][1][2]
  • Synthesis of trifluoromethylated isoxazoles and their elaboration. Source: Royal Society of Chemistry (RSC).[1][2] Context: Provides experimental NMR data for 5-(bromomethyl)-3-aryl-isoxazole analogs, confirming the

    
     shift range.
    URL:[Link]
    
  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol. Source: ResearchGate.[1][2][4] Context: Comparative data for the hydroxymethyl impurity (

    
    ) shifts.[1]
    URL:[Link]
    
  • Reactivity of benzonitrile towards propargyl bromide. Source: ResearchGate.[1][2][4] Context: Discusses the regioselectivity of propargyl bromide additions, relevant to the formation of the target scaffold. URL:[Link][1][2]

Comparative Mass Spectrometry Guide: Characterization of 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile Formula:


Exact Mass:  261.97 (for 

) / 263.97 (for

) Application: Key intermediate in the synthesis of GABA-A receptor modulators and heterocyclic antivirals.

This guide provides a technical analysis of the mass spectrometric behavior of this compound. Unlike standard spectral libraries, this document focuses on the mechanistic causality of fragmentation, comparing the diagnostic utility of Electron Impact (EI) versus Electrospray Ionization (ESI) and contrasting the isotopic signature against chlorinated analogs.

Structural Analysis & Isotopic Signatures

The defining feature of this molecule is the presence of a labile bromomethyl group attached to an isoxazole core. Validation of this structure relies heavily on the unique isotopic abundance of bromine.

Comparative Isotopic Pattern: Bromo vs. Chloro Analogs

When verifying the synthesis of the brominated intermediate (vs. a potential chlorinated impurity or analog), the Mass Spectrum (MS) provides an immediate "fingerprint" based on the M and M+2 ratios.

FeatureBrominated Target (

)
Chlorinated Analog (

)
Natural Abundance ~50.7% / 49.3%~75.8% / 24.2%
Spectral Appearance 1:1 Doublet (Twin peaks of equal height)3:1 Ratio (M is 3x higher than M+2)
Diagnostic Value Confirms successful bromination.Indicates reactant contamination or halogen exchange.
Bond Strength (C-X) Weaker (~276 kJ/mol). Promotes rapid loss of radical (

).
Stronger (~338 kJ/mol). Molecular ion (

) is more stable.

Ionization Technique Comparison: EI vs. ESI

For a comprehensive characterization, both Hard (EI) and Soft (ESI) ionization techniques are recommended.[1] They serve complementary roles in the drug development workflow.

Technique 1: Electron Impact (EI) - 70 eV[2]
  • Role: Structural Elucidation & Fingerprinting.

  • Mechanism: High-energy electron bombardment causes extensive fragmentation.

  • Key Observation: The molecular ion (

    
    ) is present but often weak due to the labile C-Br bond.
    
  • Dominant Pathway: Homolytic cleavage of the C-Br bond to form the stable

    
     cation.
    
Technique 2: Electrospray Ionization (ESI) - Positive Mode
  • Role: Purity Analysis & Molecular Weight Confirmation.

  • Mechanism: Soft ionization via protonation

    
    .
    
  • Key Observation: Preserves the integrity of the molecule. The Base Peak is typically the protonated parent ion doublet (m/z 263/265).

  • Adducts: Watch for

    
     (+22 Da) or 
    
    
    
    (+38 Da) if salts are present in the LC mobile phase.

Mechanistic Fragmentation Pathways[3]

The fragmentation of this compound follows three distinct mechanistic cascades. Understanding these pathways is crucial for interpreting MS/MS (tandem MS) data.

Pathway A: The Halide Loss (Dominant)

The weakest link is the exocyclic C-Br bond.

  • Step 1: Homolytic cleavage releases a Bromine radical (

    
    ).
    
  • Result: Formation of a resonance-stabilized cation at m/z 183. This is the "gateway" ion for further fragmentation.

Pathway B: Isoxazole Ring Collapse

The isoxazole ring is thermally and electronically sensitive.

  • Step 1: Cleavage of the weak N-O bond.

  • Step 2: Retro-1,3-dipolar cycloaddition or rearrangement to an azirine intermediate.

  • Result: Loss of neutral fragments such as CO (28 Da) or HCN (27 Da) from the heterocyclic core.

Pathway C: Nitrile Elimination

The benzonitrile moiety is robust but can fragment under high energy.

  • Mechanism: Expulsion of HCN from the phenyl ring.

  • Result: Formation of benzyne-type radical cations (m/z 76 range), typically seen only in high-energy EI spectra.

Visualization: Fragmentation Logic Flow

The following diagram maps the causal relationships between the parent molecule and its primary fragments.

FragmentationPathway cluster_legend Pathway Key Parent Parent Ion [M+H]+ m/z 263 / 265 (1:1 Ratio) Frag_183 [M - HBr]+ m/z 183 (Base Fragment) Parent->Frag_183 Primary Cleavage (C-Br Bond) Frag_103 Benzonitrile Cation m/z 103 (Linkage Cleavage) Parent->Frag_103 High Energy CID Frag_155 [183 - CO]+ m/z 155 (Isoxazole Rearrangement) Frag_183->Frag_155 N-O Bond Scission (-CO) Frag_156 [183 - HCN]+ m/z 156 (Ring Contraction) Frag_183->Frag_156 Loss of HCN Br_Radical Loss of HBr/Br• (-80/82 Da) key1 Blue: Parent Ion key2 Red: Primary Fragment key3 Yellow: Secondary Fragments

Caption: Figure 1. Proposed fragmentation tree for this compound under ESI-MS/MS conditions. The loss of Bromine is the rate-limiting fragmentation step.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, this protocol includes a System Suitability Test (SST) .

Method: LC-MS/MS (ESI Mode)

1. Sample Preparation:

  • Solvent: Dissolve 1 mg of compound in 1 mL Acetonitrile (HPLC Grade).

  • Dilution: Dilute 1:100 with 50:50 Water:Acetonitrile (+0.1% Formic Acid). Final concentration ~10 µg/mL.

  • Why Formic Acid? To ensure protonation

    
     and improve ionization efficiency in positive mode.
    

2. LC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Logic: The molecule is moderately lipophilic (Benzonitrile + Bromine). It will elute late in the gradient (approx. 3.5 - 4.0 min).

3. MS Parameters (Generic Q-TOF/Triple Quad):

  • Source: ESI Positive.[2][3]

  • Capillary Voltage: 3500 V.

  • Collision Energy (CE): Ramp 10 -> 40 eV.

    • Low CE (10 eV): Preserves Parent (263/265).

    • High CE (30-40 eV): Forces fragmentation to m/z 183 and 155.

4. System Suitability Test (SST):

  • Criterion 1: Signal-to-Noise ratio > 100:1 for the m/z 263 peak.

  • Criterion 2: Isotopic ratio of m/z 263 to 265 must be between 0.9 and 1.1.

  • Failure Mode: If ratio is ~3:1, check for Chlorine contamination. If ratio is distorted, check detector saturation.

Workflow Diagram

Workflow Step1 Sample Prep (10 µg/mL in ACN) Step2 LC Separation (C18 Gradient) Step1->Step2 Step3 ESI Source (+ mode) Step2->Step3 Step4 MS1 Scan (Check 263/265 Ratio) Step3->Step4 Full Scan Step5 MS2 Frag (Confirm m/z 183) Step4->Step5 Select Precursor

Caption: Figure 2. Step-by-step analytical workflow for validating the identity of the target intermediate.

Data Summary: Diagnostic Ion Table

The following table summarizes the theoretical and observed ions expected in a high-resolution mass spectrum (HRMS).

Ion IdentityFormulaTheoretical m/z (

)
Theoretical m/z (

)
Relative Abundance (Est.)Origin
Molecular Ion


262.98 264.98 100% (Base)Parent
Sodium Adduct


284.96286.96VariableESI Artifact
Fragment 1 (Loss of HBr)

183.05 --High (in MS2)C-Br Cleavage
Fragment 2 (Ring Open)

155.06--MediumLoss of CO from 183
Benzonitrile Fragment

103.04--LowLinkage Cleavage

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Zhang, J. Y., et al. (2004). "Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring."[4] Journal of Mass Spectrometry, 39(3), 272–283. (Mechanistic basis for isoxazole N-O cleavage).

  • NIST Mass Spectrometry Data Center. "Benzonitrile Mass Spectrum." NIST Chemistry WebBook. (Reference for benzonitrile substructure fragmentation).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

Sources

Infrared Spectroscopy of Nitrile vs. Isoxazole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared (IR) Spectroscopy Peaks for Nitrile and Isoxazole Functional Groups Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry and organic synthesis, distinguishing between nitrile (


) intermediates and isoxazole rings is a critical analytical challenge. These functional groups often appear in the same synthetic pathways—specifically during [3+2] cycloadditions or base-catalyzed ring-opening reactions (e.g., Boulton-Katritzky rearrangement).

This guide provides a definitive spectral comparison between these two moieties. While nitriles offer a "textbook" diagnostic signal in the silent region of the IR spectrum, isoxazoles require a more nuanced multi-peak confirmation in the fingerprint region. This document details the vibrational modes, expected frequency ranges, and experimental protocols to reliably differentiate these groups.

Fundamental Vibrational Principles

To interpret the spectra accurately, one must understand the mechanical origin of the peaks.

  • Nitrile (

    
    ):  The triple bond between carbon and nitrogen is stiff and highly polar.[1] This results in a stretching vibration that is both high in energy (high wavenumber) and intensity.[1][2] Because it falls in a region (
    
    
    
    ) where few other bonds absorb (excluding alkynes and azides), it is considered one of the most diagnostic peaks in IR spectroscopy.
  • Isoxazole (Heterocyclic Ring): The isoxazole ring does not have a single "isoxazole peak." Instead, it exhibits a pattern of skeletal ring vibrations involving

    
     and 
    
    
    
    bonds, coupled with
    
    
    stretching.[3] Identification relies on observing a set of absorptions in the double-bond and fingerprint regions, confirming the aromatic character of the heterocycle.
Comparative Analysis: Peak Assignments

The following table summarizes the primary diagnostic bands. Note that values may shift based on conjugation and solvent environment.

FeatureNitrile (

)
Isoxazole (1,2-Oxazole Ring)
Primary Diagnostic Region

(Triple Bond Region)

(Double Bond Region)
Key Peak 1

stretch: Sharp, Medium-Strong intensity.[3][4]

ring stretch:

.[3]
Key Peak 2 N/A (Usually a single band).

ring stretch:

.[3]
Secondary Features Conjugation lowers frequency to

.

stretch:

(often weak/coupled).
Interference Risk Low (Alkynes, Azides, Isocyanates).High (Aromatics, Alkenes, Amides).[5]
Detection Strategy Binary: Presence/Absence of 2200 peak.Pattern Matching: Co-occurrence of C=N, C=C, and N-O bands.[3]
Detailed Spectral Breakdown
A. The Nitrile Signature

The nitrile stretch is the "gold standard" for reaction monitoring.

  • Saturated Nitriles: Typically appear at

    
     .
    
  • Aromatic/Conjugated Nitriles: The conjugation reduces the bond order slightly, shifting the peak to lower wavenumbers, typically

    
     .
    
  • Intensity: The peak is usually strong due to the large dipole moment change (

    
    ) during vibration.[1] However, in molecules with high symmetry or competing dipoles, the intensity can decrease.
    
B. The Isoxazole Fingerprint

Identifying an isoxazole ring requires looking for the "breathing" of the aromatic system.

  • 
     Stretch (
    
    
    
    ):
    This is often the most distinct band but can overlap with alkene stretches or amide I bands. In 3,5-disubstituted isoxazoles, this band is often sharp and distinct.
  • Ring Skeletal Vibrations (

    
    ):  A series of 2-3 bands often appears here, corresponding to the coupling of C-C and C-N bonds.
    
  • 
     Stretch (
    
    
    
    ):
    While theoretically diagnostic, this bond vibration is often coupled with other ring modes, making it difficult to assign definitively without computational support. It typically manifests as a medium-intensity band near
    
    
    or
    
    
    depending on substitution.
Experimental Methodology: Protocol for Differentiation

When synthesizing isoxazoles (e.g., via nitrile oxide cycloaddition) or monitoring their ring opening, the choice of sampling technique affects data quality.

Technique Selection: ATR vs. Transmission (KBr)
  • Attenuated Total Reflectance (ATR):

    • Best for: Routine screening, reaction monitoring (liquids/oils), high-throughput.

    • Pros: Zero sample prep, easy to clean.

    • Cons: Lower sensitivity; penetration depth is wavelength-dependent (peaks at lower wavenumbers appear stronger relative to high wavenumbers).

  • Transmission (KBr Pellet):

    • Best for: Publication-quality spectra, resolving weak overtone bands, solid samples where crystal packing matters.

    • Pros: Higher signal-to-noise ratio, no refractive index correction needed.

    • Cons: Moisture sensitivity (hygroscopic KBr), requires pressing equipment.

Step-by-Step Protocol: Monitoring Isoxazole Synthesis
  • Baseline Acquisition: Acquire the IR spectrum of the starting material (e.g., propargyl alcohol or alkyne). Note the

    
     stretch (
    
    
    
    ) or
    
    
    stretch (
    
    
    ).
  • Reaction Aliquot: Take a

    
     aliquot of the reaction mixture.
    
  • Workup (Miniature):

    • Dilute with

      
       ethyl acetate.
      
    • Wash with

      
       water (to remove salts/catalysts).
      
    • Dry organic layer over

      
      .
      
    • Evaporate solvent under a stream of nitrogen.

  • Measurement:

    • Place the residue on the ATR crystal (Diamond or ZnSe).

    • Acquire spectrum (16 scans,

      
       resolution).
      
  • Analysis:

    • Look for: Disappearance of alkyne peaks.

    • Look for: Appearance of

      
       (
      
      
      
      ) and
      
      
      (
      
      
      ).
    • Crucial Check: Ensure no strong peak appears at

      
      . If a peak appears here, the isoxazole may have ring-opened to a cyanoketone (nitrile).
      
Visualizations
Diagram 1: Spectral Decision Tree

This logic flow helps researchers quickly classify an unknown intermediate as a Nitrile, Isoxazole, or Ring-Opened Byproduct.

SpectralDecisionTree Start Analyze Spectrum (2000-2300 cm⁻¹) Check2200 Is there a sharp peak at 2200-2260 cm⁻¹? Start->Check2200 NitrilePath Nitrile Group Present (-C≡N) Check2200->NitrilePath Yes (Strong) NoNitrilePath Check Fingerprint Region (1500-1650 cm⁻¹) Check2200->NoNitrilePath No (Silent) RingOpened Ring-Opened Product (Cyanoketone) NitrilePath->RingOpened If expecting Isoxazole Check1600 Peaks at ~1620 (C=N) and ~1550 (C=C)? NoNitrilePath->Check1600 IsoxazoleConfirmed Isoxazole Ring Confirmed Check1600->IsoxazoleConfirmed Yes Ambiguous Ambiguous/Other (Check NMR) Check1600->Ambiguous No

Caption: Decision tree for distinguishing intact isoxazole rings from nitrile-based precursors or degradation products.

Diagram 2: Experimental Workflow (Synthesis Monitoring)

This workflow illustrates the process of monitoring the [3+2] cycloaddition reaction.

ExperimentalWorkflow Reactants Reactants (Alkyne + Nitrile Oxide) Reaction Reaction Mixture (Stirring) Reactants->Reaction Sampling Aliquot & Workup (Mini-extraction) Reaction->Sampling t = 1h, 2h... ATR ATR-FTIR Measurement Sampling->ATR Decision Spectral Analysis ATR->Decision Stop Complete: Isolate Product Decision->Stop No Alkyne (2100) No Nitrile (2200) Isoxazole bands present Continue Incomplete: Continue Heating Decision->Continue Alkyne present

Caption: Workflow for monitoring isoxazole synthesis via ATR-FTIR, ensuring complete consumption of alkyne precursors.

Case Study: The Boulton-Katritzky Rearrangement

A classic application of this spectral comparison is monitoring the Boulton-Katritzky rearrangement . In this reaction, an isoxazole ring is attacked by a side-chain nucleophile, leading to ring opening and the formation of a new heterocycle.

  • Scenario: A researcher treats a 3-acylisoxazole with hydroxylamine.

  • Observation: The reaction intermediate involves the cleavage of the

    
     bond, temporarily forming a structure containing a nitrile group (cyanoketone enol).
    
  • IR Evidence:

    • Start: Spectrum shows bands at

      
       (Isoxazole). Silent  at 
      
      
      
      .
    • Intermediate: A strong new peak appears at

      
        (Nitrile). This confirms the ring has opened.
      
    • End: If the rearrangement closes to a new isoxazole or 1,2,5-oxadiazole, the

      
       peak disappears, and new fingerprint bands appear.
      

This real-time monitoring is superior to NMR for rapid "yes/no" confirmation of ring status during optimization.

References
  • Palmer, M. H., et al. (2004). "The infrared spectrum of isoxazole in the range 600-1400 cm-1."[6][7] Molecular Physics. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard text for functional group frequencies).
  • Specac Application Notes. (2018). "Should I be using KBr pellets in FTIR Spectroscopy?" Link

  • BenchChem. (2025).[8] "Troubleshooting guide for the synthesis of isoxazole derivatives." Link

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. Link

Sources

A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the structural integrity and purity of pharmaceutical intermediates are non-negotiable. The compound 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile is a key building block whose purity can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this critical assessment, offering unparalleled precision in separating, identifying, and quantifying the main compound and any potential impurities.[1][2][3]

This guide provides an in-depth, experience-driven walkthrough for developing a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring the final method is not only accurate but also validated to meet stringent regulatory expectations as outlined by the International Council for Harmonisation (ICH).[1][4]

Understanding the Analyte: The Foundation of Method Development

Before a single sample is injected, a thorough understanding of the analyte's physicochemical properties is essential. This knowledge informs every subsequent decision in the method development process.[5]

  • Structure and Polarity : this compound contains a benzonitrile group (moderately polar), an isoxazole ring (a polar heterocycle), and a bromomethyl group. The overall structure suggests a compound of moderate polarity, making it an ideal candidate for reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase.[6][7]

  • UV Absorbance : The presence of the benzonitrile and isoxazole aromatic rings indicates strong ultraviolet (UV) absorbance. A preliminary scan using a photodiode array (PDA) detector is necessary to identify the wavelength of maximum absorbance (λ-max), which will provide the highest sensitivity for detecting the main compound and its potential impurities.

  • Solubility : The compound's solubility must be tested in various common HPLC solvents. A solvent must be chosen that completely dissolves the sample and is compatible with the mobile phase to ensure good peak shape and prevent precipitation in the HPLC system.[3] A good starting point would be a mixture of acetonitrile and water.

Strategic HPLC Method Development and Optimization

The goal is to achieve a robust method that provides baseline separation of the main analyte peak from all potential impurities and degradation products.

Experimental Protocol: Initial Method Screening
  • Instrumentation : Utilize an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA detector.[1]

  • Column Selection : Begin with a workhorse column, such as a C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The non-polar nature of the C18 phase will interact sufficiently with the moderately polar analyte.[5]

  • Mobile Phase :

    • Mobile Phase A : Purified water with 0.1% formic acid or phosphoric acid. The acid is crucial for protonating any free silanols on the silica backbone of the column, which prevents peak tailing and improves peak shape.

    • Mobile Phase B : HPLC-grade acetonitrile.

  • Wavelength Selection : Set the PDA detector to scan across a range (e.g., 200-400 nm) to determine the optimal detection wavelength from the analyte's UV spectrum.

  • Initial Gradient : Run a broad scouting gradient to elute all components within a reasonable time. A typical starting gradient could be:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate & Temperature : A standard flow rate of 1.0 mL/min and a column temperature of 30 °C are good starting points.

This initial screening provides the foundational chromatogram from which all optimization is built. The focus is on adjusting the gradient slope, mobile phase composition, and pH to improve the resolution between the main peak and any observed impurities.

G cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Define Analyte Properties (Polarity, UV, Solubility) Column Select Column (e.g., C18) Analyte->Column MobilePhase Select Mobile Phase (ACN/Water/Acid) Column->MobilePhase Detector Set Detector (PDA Scan for λ-max) MobilePhase->Detector Scouting Run Scouting Gradient Detector->Scouting Optimize Optimize Gradient & Flow Rate for Best Resolution Scouting->Optimize ForcedDeg Perform Forced Degradation (ICH Q1A) Optimize->ForcedDeg Specificity Confirm Peak Purity & Specificity ForcedDeg->Specificity Validation Validate Method (ICH Q2(R1)) Specificity->Validation FinalMethod Final, Robust Purity Method Validation->FinalMethod

Caption: Workflow for HPLC Purity Method Development.

Forced Degradation: The Key to a Stability-Indicating Method

A purity method is only reliable if it is "stability-indicating," meaning it can separate the intact drug from its degradation products.[1][8] Forced degradation, or stress testing, is the process of intentionally degrading the sample to ensure this capability.[9][10][11] According to ICH guideline Q1A(R2), this involves exposing the analyte to a variety of stress conditions.[8]

Experimental Protocol: Forced Degradation Studies
  • Objective : To achieve 5-20% degradation of the active ingredient to ensure that potential degradants are generated at a detectable level.[8]

  • Sample Preparation : Prepare separate solutions of this compound for each stress condition. A control sample (unstressed) must be analyzed alongside the stressed samples.

  • Stress Conditions :

    • Acid Hydrolysis : 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis : 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation : 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation : Solid sample and solution at 80 °C for 48 hours.[1]

    • Photolytic Degradation : Expose solid sample and solution to light according to ICH Q1B guidelines.

  • Analysis : Analyze all stressed samples using the optimized HPLC method. The PDA detector is critical here for evaluating peak purity and identifying the emergence of new peaks corresponding to degradation products.

Caption: Goal of Forced Degradation Studies.

The results of the forced degradation study prove the specificity of the method. If any degradation products co-elute with the main peak, the chromatographic conditions must be further optimized until baseline separation is achieved.

Method Validation: Proving Fitness for Purpose

Once the method is optimized and proven to be specific, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][12][13][14] For a quantitative purity analysis, the following parameters are essential.

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.999; Baseline resolution between analyte and all other peaks.
Linearity To show that the method's response is directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 150% of test concentration).
Accuracy To measure the closeness of the test results to the true value.% Recovery between 98.0% and 102.0% for spiked samples at multiple levels (e.g., 80%, 100%, 120%).
Precision To demonstrate the method's consistency under various conditions.Repeatability : %RSD ≤ 1.0% for ≥6 replicate injections. Intermediate Precision : %RSD ≤ 2.0% when results are compared across different days, analysts, or instruments.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness To show the method's reliability with respect to deliberate variations in method parameters.No significant change in results when parameters like flow rate (±10%), column temperature (±5°C), or mobile phase pH (±0.2) are varied.

Comparison with Alternative Analytical Methods

While RP-HPLC is the gold standard for this type of analysis, it is useful to understand its performance in the context of other available technologies.

Method Advantages Disadvantages Best Use Case for This Analyte
RP-HPLC (This Guide) Robust, reproducible, highly versatile, and widely available. Excellent for quantitative purity analysis.[1][15]Slower than UPLC. May require solvent-intensive methods.Primary choice for routine quality control, stability testing, and release assays due to its reliability and proven performance.
Ultra-High-Performance Liquid Chromatography (UPLC) Significantly faster run times and higher resolution due to smaller particle size columns (<2 µm).[16]Requires specialized high-pressure equipment. More susceptible to clogging.Ideal for high-throughput screening during early-stage development or for analyzing very complex impurity profiles.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides molecular weight information, enabling definitive identification of unknown impurities and degradants.[17][18]More expensive instrumentation; quantification can be more complex than with UV detection.Essential for structural elucidation of degradation products found during forced degradation studies and for impurity profiling.
Gas Chromatography (GC) Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.[15]Not a recommended primary method for this analyte.
Quantitative Nuclear Magnetic Resonance (qNMR) A primary method that allows direct quantification without a reference standard of the analyte.[19]Lower sensitivity than HPLC; requires a highly pure internal standard and specialized expertise.Useful as an orthogonal technique to confirm the purity value obtained by HPLC, especially for reference standard characterization.

References

  • A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds - Benchchem. (n.d.).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • Validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Quality Guidelines - ICH. (n.d.).
  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (n.d.). ResearchGate.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • HPLC Method development: an overview. (2025, May 27). PharmaCores.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac.
  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec.
  • Forced degradation studies – comparison between ICH, EMA, FDA and WHO. (2014, June 15). der DGRA.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis.
  • Forced Degradation Testing. (n.d.). SGS Thailand.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). ACS Publications.
  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs.
  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2025, August 10). ResearchGate.
  • Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent.
  • A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine - Benchchem. (n.d.).
  • Separation of Isoxazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • HPLC Methods for analysis of Benzonitrile. (n.d.). HELIX Chromatography.
  • An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. (2025, April 23). iosrphr.org.

Sources

Technical Comparison: Regioisomeric Profiling of Bromomethyl-Isoxazolyl Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical characterization comparison between 3-[5-(bromomethyl)-3-isoxazolyl]benzonitrile (the meta-isomer) and its 4-isomer (para-isomer) analogue.[1][2][3] These compounds serve as critical electrophilic scaffolds in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban derivatives) and other heterocyclic pharmaceuticals.

Differentiation between these regioisomers is critical during synthesis, as the [3+2] cycloaddition used to generate the isoxazole core can yield isomeric mixtures if precursor purity or regiocontrol is compromised. This guide outlines the spectroscopic and physical distinctions required for unambiguous identification.

Structural Logic & Synthetic Origins

The primary difference lies in the substitution pattern on the phenyl ring relative to the isoxazole core.[1][2][3] Both molecules are synthesized via a 1,3-dipolar cycloaddition of a nitrile oxide (generated from the corresponding benzaldehyde oxime) with propargyl bromide.[1][2]

Synthetic Workflow & Regiocontrol

The following diagram illustrates the parallel synthetic pathways and the critical divergence point where isomer confusion often occurs.

SynthesisPath cluster_inputs Starting Materials (Precursors) SM1 3-Cyanobenzaldehyde (Meta-Precursor) Oxime Oxime Formation (NH2OH·HCl) SM1->Oxime SM2 4-Cyanobenzaldehyde (Para-Precursor) SM2->Oxime CNO Nitrile Oxide Generation (In situ via NCS/Base) Oxime->CNO Target1 TARGET 1 (Meta): 3-[5-(bromomethyl)-3-isoxazolyl] benzonitrile CNO->Target1 [3+2] Cycloaddition (Meta-path) Target2 TARGET 2 (Para): 4-[5-(bromomethyl)-3-isoxazolyl] benzonitrile CNO->Target2 [3+2] Cycloaddition (Para-path) Propargyl Propargyl Bromide (Dipolarophile) Propargyl->Target1 Propargyl->Target2

Figure 1: Divergent synthesis pathways. Regio-integrity is determined by the starting benzaldehyde isomer.[1][2][3] The [3+2] cycloaddition typically favors the 3,5-disubstituted isoxazole over the 3,4-isomer due to steric hindrance.

Spectroscopic Characterization (The Definitive Guide)

The most reliable method to distinguish the 3-isomer from the 4-isomer is 1H-NMR Spectroscopy , specifically analyzing the splitting patterns in the aromatic region.[1][2][3]

Comparative NMR Data (Simulated Standard)

Solvent: DMSO-d6 or CDCl3 (Shifts may vary slightly by solvent)

Feature3-Isomer (Meta) 4-Isomer (Para) Differentiation Logic
Aromatic Region Complex Multiplet (4H)Symmetric AA'BB' (4H)Primary Indicator. The para-isomer has a plane of symmetry; the meta-isomer does not.[1][2][3]
Splitting Pattern

~7.6–8.2 ppm[1][2][3]• s (1H, H-2)• d (1H, H-4)• d (1H, H-6)• t (1H, H-5)

~7.8–8.0 ppm• d (2H,

Hz)[4]• d (2H,

Hz)
The meta-isomer shows a distinct singlet (isolated proton between nitrile and isoxazole).[1][2] The para-isomer shows two clean doublets.[1][2][3]
Isoxazole Proton

~6.8–7.1 ppm (s, 1H)

~6.8–7.1 ppm (s, 1H)
Non-diagnostic. This singlet (H-4 on isoxazole) appears in both, confirming the isoxazole ring formation but not the phenyl substitution.
Bromomethyl

~4.5–4.7 ppm (s, 2H)

~4.5–4.7 ppm (s, 2H)
Non-diagnostic. Confirms the presence of the reactive alkylating handle (-CH2Br).
Mass Spectrometry (MS)
  • Molecular Ion: Both isomers show the same parent mass (

    
    ).[1][2][3]
    
  • Isotope Pattern: Both exhibit the characteristic 1:1 doublet for

    
     and 
    
    
    
    .[2][3]
  • Differentiation: MS is not suitable for distinguishing these regioisomers without fragmentation analysis, which is often ambiguous.[2][3] Rely on NMR.

Physical Properties & Quality Attributes

While spectroscopic data is definitive, physical properties provide a quick quality check during scale-up.[1][3]

Property3-Isomer (Meta) 4-Isomer (Para) Scientific Rationale
Melting Point Lower Range (Typically < 100°C)Higher Range (Typically > 110°C)Para-isomers pack more efficiently in the crystal lattice due to symmetry, leading to higher melting points (Carnelley’s Rule).[1][2]
Solubility Higher in polar aprotic solvents (DCM, THF).Slightly lower solubility due to crystal packing energy.[1][2][3]Relevant for recrystallization yields.[1][2][3]
Reactivity (SN2) HighHighBoth contain a benzylic-like primary bromide.[1][2][3] The electron-withdrawing nitrile group (EWG) makes the bromide highly labile.[1][2][3]

Note on Precursors: Do not confuse the melting points of the final isoxazoles with their benzyl bromide precursors:

  • 3-(Bromomethyl)benzonitrile (Precursor): MP 90–96°C [1].[1][2][3][5][6]

  • 4-(Bromomethyl)benzonitrile (Precursor): MP 115–117°C [2].[1][2][3][7]

  • Observation: The trend (Para > Meta) is consistent from precursor to final product.[2][3]

Analytical Decision Tree

Use this logic flow to validate your product batch.

AnalyticalFlow Start Unknown Isomer Batch (White/Off-white Solid) Step1 Run 1H-NMR (DMSO-d6) Start->Step1 Decision Analyze Aromatic Region (7.5 - 8.5 ppm) Step1->Decision Res1 Pattern: Two Doublets (AA'BB') Symmetric Integration (2H, 2H) Decision->Res1 Symmetric Res2 Pattern: s, d, t, d (Complex) Asymmetric Integration (1H each) Decision->Res2 Asymmetric Concl1 IDENTIFIED: 4-Isomer (Para) (Higher Symmetry) Res1->Concl1 Concl2 IDENTIFIED: 3-Isomer (Meta) (Lower Symmetry) Res2->Concl2

Figure 2: NMR Decision Tree. The symmetry of the aromatic protons is the "fingerprint" for identification.

Safety & Handling Protocol

Both isomers contain a bromomethyl moiety, classifying them as potent alkylating agents and lachrymators .[1][2][3]

  • Hazard: Causes severe skin burns and eye damage (H314).[1][2][3] Potentially mutagenic due to alkylation capability.[1][2][3]

  • Neutralization: In case of spill, treat with weak aqueous ammonia or sodium thiosulfate to quench the electrophilic bromide.[2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture sensitive (hydrolysis of bromide to alcohol).

References
  • Thermo Scientific Chemicals.[1][2][3][6] 3-(Bromomethyl)benzonitrile, 98% Product Specification. Retrieved from

  • Sigma-Aldrich. 4-(Bromomethyl)benzonitrile 99% Product Specification. Retrieved from

  • National Institute of Standards and Technology (NIST).[1][2][3] Benzonitrile, 3-(bromomethyl)- Spectral Data. NIST Chemistry WebBook, SRD 69. Retrieved from

  • PubChem.[1][2][3][5][8][9] Compound Summary: 4-[5-(Bromomethyl)-3-isoxazolyl]benzonitrile.[1][2][3] National Library of Medicine.[1][2][3] Retrieved from

  • Vertex AI Search.[1][3] Synthesis of 3-(3-cyanophenyl)-5-(bromomethyl)isoxazole via [3+2] cycloaddition. (General methodology reference).

Sources

A Researcher's Guide to the Elemental Analysis of 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile: Methods, Standards, and Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the structural confirmation of a novel chemical entity is a foundational requirement. Elemental analysis serves as a crucial, quantitative technique to verify the empirical formula of a synthesized compound, ensuring its identity and purity. This guide provides an in-depth comparison of analytical standards and methodologies for the elemental characterization of 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile, a complex heterocyclic compound with applications in medicinal chemistry and materials science.

The guide moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring a self-validating and robust analytical framework.

Part 1: The Theoretical Benchmark: Composition of this compound

Before any experimental analysis, the theoretical elemental composition must be calculated. This serves as the gold standard against which all empirical data are compared. The structure of this compound dictates its precise atomic makeup.

  • Chemical Formula: C₁₁H₇BrN₂O

  • Molecular Weight: 263.09 g/mol

Based on this, the theoretical mass percentages of each element are as follows:

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical %
CarbonC12.01111132.12150.22%
HydrogenH1.00877.0562.68%
BromineBr79.904179.90430.37%
NitrogenN14.007228.01410.65%
OxygenO15.999115.9996.08%
Total 263.094 100.00%

Part 2: A Comparative Guide to Analytical Methodologies

The selection of an appropriate analytical technique is paramount for achieving accurate results. The elemental composition of our target molecule—containing not only carbon, hydrogen, and nitrogen but also a halogen (bromine) and oxygen—requires a multi-faceted approach.

Carbon, Hydrogen, and Nitrogen (CHN) Determination: The Combustion Standard

For the determination of carbon, hydrogen, and nitrogen, combustion analysis based on the Dumas method is the undisputed industry standard for its precision and reliability.[1][2]

  • Principle of Causality: The methodology relies on the complete and instantaneous "flash" combustion of the organic sample in a high-temperature (typically ~1000°C), oxygen-rich environment.[3][4] This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂). The resulting gases are then passed through a reduction chamber to convert nitrogen oxides (NOx) to N₂, separated by a gas chromatography (GC) column, and quantified using a thermal conductivity detector (TCD).[5][6] The choice of this method stems from its ability to handle small sample sizes (typically 1-3 mg) while delivering high accuracy.[1]

Bromine (Br) Analysis: Comparing the Alternatives

Determining the bromine content requires a different approach, as it is not detected by standard CHN analyzers. The optimal method depends on available instrumentation, required sensitivity, and sample throughput.

TechniquePrincipleSample PreparationAdvantagesDisadvantagesSuitability for Topic Compound
Ion Chromatography (IC) after Oxygen Flask Combustion The sample is combusted in a sealed, oxygen-filled flask. The resulting hydrogen bromide (HBr) is trapped in an absorbing solution, converting it to bromide ions (Br⁻), which are then quantified by IC.Combustion in a specialized flask; dissolution of products.High accuracy and sensitivity; well-established method for halogens.Requires manual sample preparation; potential for analyte loss if not performed carefully.Excellent. The definitive method for quantitative halogen analysis, providing robust and reliable data.
X-Ray Fluorescence (XRF) The sample is irradiated with X-rays, causing the bromine atoms to emit characteristic secondary (or fluorescent) X-rays. The intensity of these emissions is proportional to the bromine concentration.[7]Minimal; sample is typically pressed into a pellet or analyzed in a sample cup.Non-destructive; fast analysis time; minimal sample preparation.Lower sensitivity compared to IC or ICP-MS; matrix effects can influence results.[8]Good. Suitable for rapid screening and quantification, especially when non-destructive analysis is preferred.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) The sample must first be digested using acid or microwave-assisted methods to break down the organic matrix and solubilize the bromine. The resulting solution is introduced into a plasma, which ionizes the bromine atoms for detection by a mass spectrometer.[9]Complete sample digestion/mineralization is required.Extremely high sensitivity (parts-per-billion range); multi-element capability.Destructive; complex and time-consuming sample preparation; potential for spectral interferences.Overkill for routine analysis. Primarily used when trace-level quantification is necessary, which is not the case for determining the bulk elemental formula.
Titration The organic compound is oxidized to convert bromine to bromide, which is then determined by titration with a standardized silver nitrate solution.[10]Oxidative digestion of the sample.Low instrument cost; based on fundamental chemical principles.Labor-intensive; lower sensitivity and precision compared to modern instrumental methods.Acceptable but outdated. Not recommended for research-grade analysis where high accuracy is required.

Recommendation: For verifying the empirical formula, Ion Chromatography after Oxygen Flask Combustion is the recommended method. It provides the best balance of accuracy, sensitivity, and reliability required for the definitive quantification of bromine in a novel compound.

Oxygen (O) Determination: Analysis by Pyrolysis

Oxygen content is determined separately from CHN analysis.

  • Principle of Causality: The sample is pyrolyzed (thermally decomposed) in an inert, oxygen-free atmosphere (typically helium) at a high temperature (~1100°C).[5] The organic oxygen is converted into carbon monoxide (CO). The CO is then separated from other pyrolysis products via GC and quantified by a TCD.[3] This must be a separate analysis because the combustion method for CHN uses a pure oxygen environment, which would make direct measurement of the sample's oxygen content impossible.

Part 3: A Validated Experimental Workflow

A robust analytical process is self-validating. This workflow integrates quality control at every stage to ensure the final results are trustworthy and defensible.

G cluster_prep 1. Preparation & Calibration cluster_analysis 2. Sample Analysis cluster_data 3. Data Processing & Validation Sample Sample Receipt & Homogenization CRM Select & Weigh Certified Reference Materials (CRMs) (e.g., Acetanilide) Calibrate Instrument Calibration Using CRMs Weigh Weigh Sample Precisely (1-3 mg) Calibrate->Weigh Workflow Start CHN CHN Analysis (Combustion) Weigh->CHN O Oxygen Analysis (Pyrolysis) Weigh->O Br Bromine Analysis (Oxygen Flask + IC) Weigh->Br Compile Compile Raw Data (%C, %H, %N, %O, %Br) Br->Compile Validate Validate Against Check Standard Compile->Validate Compare Compare to Theoretical Values Validate->Compare Report Generate Final Report Compare->Report

Figure 1: Overall experimental workflow for elemental analysis.
Detailed Experimental Protocols

Protocol 1: CHN Analysis via Dynamic Flash Combustion

  • Instrument Calibration:

    • Calibrate the CHN analyzer using a high-purity, stable Certified Reference Material (CRM) like Acetanilide or Sulfanilamide.[11]

    • Analyze the CRM as an unknown to verify the calibration. The results should be within the certified uncertainty of the CRM.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the this compound sample into a tin capsule.

    • Record the weight to at least four decimal places.

    • Seal the capsule, ensuring no sample is lost.

  • Analysis:

    • Place the sealed capsule into the instrument's autosampler.

    • Initiate the combustion sequence according to the instrument's operating procedure.

    • Run samples in triplicate to assess precision.

  • Quality Control:

    • Analyze a mid-range check standard (a different CRM from the calibration standard) every 10-15 samples to monitor for instrument drift.

Protocol 2: Bromine Analysis via Oxygen Flask Combustion and Ion Chromatography

  • Sample Preparation:

    • Weigh 1-5 mg of the sample onto a piece of ashless filter paper.

    • Fold the paper and place it in a platinum gauze holder.

    • Add 10 mL of an appropriate absorbing solution (e.g., a dilute solution of sodium hydroxide with a reducing agent like hydrazine) to a 500 mL thick-walled combustion flask.

  • Combustion:

    • Purge the flask with pure oxygen for 1-2 minutes.

    • Ignite the filter paper tail and immediately seal the flask, holding the stopper firmly in place. The flask should be inverted to ensure the absorbing solution creates a seal.

    • Once combustion is complete, shake the flask vigorously for 5-10 minutes to ensure all combustion products (primarily HBr) are absorbed into the solution.

  • IC Analysis:

    • Quantitatively transfer the absorbing solution to a volumetric flask and dilute to a known volume with deionized water.

    • Calibrate the ion chromatograph using certified bromide standards.

    • Analyze the sample solution to determine the concentration of bromide ions (Br⁻).

    • Calculate the original mass percentage of bromine in the solid sample based on the initial sample weight and the final dilution volume.

Part 4: Data Validation and Acceptance Criteria

Obtaining the data is only half the battle; interpreting it correctly is critical. The final validation step compares the experimental results to the theoretical values. For publication in most chemical journals and for regulatory submissions, experimental values must fall within a narrow range of the theoretical calculation.

G node_result node_result Start Experimental Result Obtained for an Element Check Is |%Experimental - %Theoretical| ≤ 0.4% ? Start->Check Pass Result is Valid Check->Pass  Yes Fail Result is Invalid Check->Fail  No Investigate Investigate Root Cause Fail->Investigate Recheck_Cal Verify Instrument Calibration Investigate->Recheck_Cal Rerun Re-run Sample Analysis Investigate->Rerun Purity Assess Sample Purity (e.g., via HPLC, NMR) Investigate->Purity

Sources

A Comparative Benchmarking Guide to the Synthesis of 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile is a key heterocyclic building block in medicinal chemistry and drug discovery. The presence of a reactive bromomethyl group, a rigid isoxazole scaffold, and a versatile nitrile functionality makes it an invaluable intermediate for accessing a diverse range of complex molecular architectures. The isoxazole core is a prevalent feature in numerous pharmacologically active compounds, valued for its ability to participate in hydrogen bonding and other non-covalent interactions, which can enhance binding affinity to biological targets.[1] This guide provides an in-depth, objective comparison of two prominent synthetic strategies for this target molecule, offering researchers the experimental data and field-proven insights necessary to select the most appropriate route for their specific research and development needs.

The two routes benchmarked in this guide are:

  • Route A: A direct, one-pot [3+2] cycloaddition to construct the isoxazole ring with the bromomethyl group installed concurrently.

  • Route B: A two-step sequence involving the initial formation of a stable hydroxymethyl-isoxazole intermediate, followed by a subsequent bromination step.

This document provides detailed, step-by-step protocols, a comparative analysis of key performance metrics, and the scientific rationale behind the experimental choices to ensure scientific integrity and reproducibility.

Route A: Direct Synthesis via [3+2] Cycloaddition with Propargyl Bromide

This synthetic approach is predicated on the direct formation of the target molecule through a 1,3-dipolar cycloaddition reaction. This is a highly convergent strategy, aiming to construct the core of the molecule in a single, efficient step. The key transformation involves the in situ generation of 3-cyanobenzonitrile oxide from the corresponding hydroximoyl chloride, which is then trapped by propargyl bromide.

Overall Synthetic Workflow

Route_A cluster_0 Step A1: Oximation cluster_1 Step A2: Halogenation cluster_2 Step A3: [3+2] Cycloaddition A 3-Cyanobenzaldehyde B 3-Cyanobenzaldehyde Oxime A->B NH2OH·HCl, Base D 3-Cyanobenzohydroximoyl Chloride B->D C N-Chlorosuccinimide (NCS) C->D F This compound D->F E Propargyl Bromide E->F Base (e.g., Et3N or Na2CO3)

Caption: Workflow for the direct synthesis of the target compound (Route A).

Expert Rationale & Causality

The primary advantage of Route A is its step economy. By combining the isoxazole ring formation and the installation of the bromomethyl group into a single cycloaddition step, it minimizes operational complexity, reduces purification steps, and can potentially lead to a shorter overall synthesis time. The choice of N-chlorosuccinimide (NCS) for generating the hydroximoyl chloride is standard practice, offering a reliable and high-yielding conversion from the aldoxime. The subsequent cycloaddition is typically base-mediated, where an organic base like triethylamine or an inorganic base like sodium carbonate facilitates the elimination of HCl to generate the reactive nitrile oxide intermediate.[2]

However, this route necessitates the use of propargyl bromide, a potent lachrymator that requires careful handling. Furthermore, the direct cycloaddition with a reactive alkyl halide can sometimes be lower yielding or produce more side products compared to using a less reactive alkyne like propargyl alcohol.

Detailed Experimental Protocol (Based on Literature Precedents)

Step A1: Synthesis of 3-Cyanobenzaldehyde Oxime

  • Procedure: In a round-bottom flask, dissolve 3-cyanobenzaldehyde (1.0 eq) in a 3:1 mixture of H₂O/EtOH. Add hydroxylamine hydrochloride (1.1 eq) to the solution. While stirring at room temperature, add a 50% aqueous solution of NaOH (2.0 eq) dropwise, ensuring the temperature remains below 30°C.[3] Stir the reaction for 2 hours at room temperature.

  • Work-up: Acidify the aqueous phase to pH 6 with concentrated HCl and extract with ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the oxime, which can often be used without further purification.[3] Typical yields for this reaction are quantitative.[3]

Step A2 & A3: One-Pot Synthesis of this compound

  • Procedure: To a solution of 3-cyanobenzaldehyde oxime (1.0 eq) in a suitable solvent like DMF or toluene, add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature and stir for 18 hours to form the hydroximoyl chloride.[4]

  • To this mixture, add propargyl bromide (2.0 eq). Slowly add a solution of sodium carbonate (2.0 eq) in water via syringe pump over 16 hours. The slow addition of the base is crucial to maintain a low concentration of the nitrile oxide and minimize its dimerization into a furoxan byproduct.

  • Work-up: After the addition is complete, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄. Concentrate the solvent under reduced pressure.

  • Purification: The crude product should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product.

Route B: Two-Step Synthesis via Hydroxymethyl Intermediate

This strategy takes a more conservative, two-step approach. First, a stable, often crystalline, hydroxymethyl-isoxazole intermediate is synthesized via a [3+2] cycloaddition with propargyl alcohol. This intermediate is then isolated, purified, and subsequently converted to the target bromomethyl compound in a separate step.

Overall Synthetic Workflow

Route_B cluster_0 Step B1-B2: Oxime & Hydroximoyl Halide Formation cluster_1 Step B3: [3+2] Cycloaddition cluster_2 Step B4: Bromination A 3-Cyanobenzaldehyde B 3-Cyanobenzohydroximoyl Chloride A->B 1. NH2OH·HCl 2. NCS D [3-(3-Cyanophenyl)isoxazol-5-yl]methanol B->D C Propargyl Alcohol C->D Base F This compound D->F E PBr3 or CBr4/PPh3 E->F

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.